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  • Product: 1-Bromo-4-cyclopropyl-2-methylbenzene
  • CAS: 1353854-72-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-Bromo-4-cyclopropyl-2-methylbenzene

Introduction 1-Bromo-4-cyclopropyl-2-methylbenzene, also known as 2-bromo-5-cyclopropyltoluene, is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in the fields of organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Bromo-4-cyclopropyl-2-methylbenzene, also known as 2-bromo-5-cyclopropyltoluene, is a substituted aromatic hydrocarbon of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique structural combination, featuring a brominated toluene scaffold appended with a cyclopropyl group, presents a versatile platform for the construction of more complex molecular architectures. The presence of the bromine atom allows for a variety of cross-coupling reactions, while the cyclopropyl moiety can impart unique conformational constraints and metabolic stability to potential drug candidates. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, a detailed synthetic protocol, its spectroscopic characterization, and essential safety information.

Physicochemical Properties

PropertyValue (Estimated)Source
Molecular Formula C₁₀H₁₁Br-
Molecular Weight 211.10 g/mol -
Appearance Colorless to pale yellow liquidInferred
Boiling Point ~235-245 °C at 760 mmHgEstimated from[1]
Density ~1.35-1.45 g/cm³Estimated from[1]
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethers, chloroform)Inferred
Flash Point ~100-110 °CEstimated from[1]

Synthesis and Mechanism

The synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene can be strategically approached via a two-step sequence starting from a commercially available aniline derivative. The key transformations involve the introduction of the cyclopropyl group followed by a Sandmeyer reaction to replace the amino group with bromine.

Synthetic Workflow

G cluster_0 Step 1: Synthesis of 4-Cyclopropyl-2-methylaniline cluster_1 Step 2: Sandmeyer Reaction 4-Amino-3-methylstyrene 4-Amino-3-methylstyrene 4-Cyclopropyl-2-methylaniline 4-Cyclopropyl-2-methylaniline 4-Amino-3-methylstyrene->4-Cyclopropyl-2-methylaniline Simmons-Smith Cyclopropanation (Et₂Zn, CH₂I₂) Arenediazonium Salt Arenediazonium Salt (in situ) 4-Cyclopropyl-2-methylaniline->Arenediazonium Salt Diazotization (NaNO₂, HBr, 0-5 °C) 1-Bromo-4-cyclopropyl-2-methylbenzene 1-Bromo-4-cyclopropyl-2-methylbenzene (Target Compound) Arenediazonium Salt->1-Bromo-4-cyclopropyl-2-methylbenzene Bromination (CuBr)

Caption: Proposed two-step synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene.

Step 1: Synthesis of 4-Cyclopropyl-2-methylaniline

The introduction of the cyclopropyl group can be efficiently achieved through a Simmons-Smith cyclopropanation of the corresponding vinylaniline.[2]

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a solution of 4-amino-3-methylstyrene (1 equivalent) in anhydrous dichloromethane (DCM).

  • Reagent Addition: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (Et₂Zn, 1.1 equivalents) in hexane is added dropwise via the dropping funnel, followed by the slow addition of diiodomethane (CH₂I₂, 1.1 equivalents).

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-cyclopropyl-2-methylaniline.

Causality of Experimental Choices:

  • The Simmons-Smith reaction is chosen for its stereospecificity and high yield in converting alkenes to cyclopropanes.[2]

  • The use of anhydrous conditions and an inert atmosphere is crucial as organozinc reagents are sensitive to moisture and air.

  • The slow addition of reagents at low temperature helps to control the exothermic nature of the reaction.

Step 2: Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[3]

Experimental Protocol:

  • Diazotization: 4-Cyclopropyl-2-methylaniline (1 equivalent) is dissolved in a mixture of aqueous hydrobromic acid (HBr, 3 equivalents) and water. The solution is cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water is added dropwise while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a slight color change.

  • Bromination: In a separate flask, copper(I) bromide (CuBr, 1.2 equivalents) is dissolved in HBr. This solution is also cooled to 0-5 °C. The freshly prepared diazonium salt solution is then slowly added to the CuBr solution.

  • Reaction Progression: The reaction mixture is stirred at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Vigorous nitrogen evolution is typically observed. The mixture is then heated to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Workup: After cooling to room temperature, the reaction mixture is extracted with diethyl ether. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) and concentrated in vacuo.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield 1-Bromo-4-cyclopropyl-2-methylbenzene.

Causality of Experimental Choices:

  • The Sandmeyer reaction provides a robust method for introducing a bromine atom onto the aromatic ring with high regioselectivity, dictated by the position of the original amino group.[4]

  • Low temperatures during diazotization are essential to prevent the premature decomposition of the unstable diazonium salt.

  • Copper(I) bromide acts as a catalyst to facilitate the substitution of the diazonium group with a bromide ion.[3]

Spectroscopic Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, methyl, and cyclopropyl protons.

  • Aromatic Protons (δ 6.8-7.4 ppm): Three signals are expected in the aromatic region, corresponding to the three protons on the benzene ring. The proton ortho to the bromine will likely be the most downfield.

  • Methyl Protons (δ ~2.3 ppm): A singlet corresponding to the three protons of the methyl group.

  • Cyclopropyl Protons (δ 0.5-1.0 ppm): A complex multiplet for the four protons on the cyclopropyl ring. The methine proton will be a multiplet further downfield within this range.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons (δ 110-145 ppm): Six signals are expected for the aromatic carbons, with the carbon attached to the bromine atom being the most downfield.

  • Methyl Carbon (δ ~20 ppm): A single peak for the methyl carbon.

  • Cyclopropyl Carbons (δ 5-15 ppm): Two signals are expected for the cyclopropyl carbons (one for the methine and one for the two equivalent methylene carbons).

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the different functional groups present in the molecule.

  • Aromatic C-H Stretch: Weak to medium bands around 3000-3100 cm⁻¹.[5]

  • Aliphatic C-H Stretch: Medium to strong bands just below 3000 cm⁻¹ for the methyl and cyclopropyl groups.[6]

  • Aromatic C=C Stretch: Medium, sharp bands in the 1450-1600 cm⁻¹ region.[5]

  • C-Br Stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

  • Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), there will be two peaks of nearly equal intensity at M⁺ and M+2.[7]

  • Fragmentation: Common fragmentation patterns for bromotoluenes involve the loss of a bromine radical (M-Br) and the loss of a methyl radical (M-CH₃).[8]

Safety and Handling

As with any chemical, 1-Bromo-4-cyclopropyl-2-methylbenzene should be handled with appropriate safety precautions. While specific toxicity data is unavailable, the hazards can be inferred from related brominated aromatic compounds.

  • General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[9]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or in a chemical fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

References

  • Hyma Synthesis Pvt. Ltd. (n.d.). Custom Synthesis. Retrieved from [Link]

  • American Elements. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclopropylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Cyclopropyl anilines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • MDPI. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of substituted bromobenzenes.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). Production process for synthesizing 4-bromo-2-methylaniline.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • YouTube. (2020). IR Spectroscopy - Basic Introduction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Retrieved from [Link]

  • National Institutes of Health. (2025). Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes. Retrieved from [Link]

  • ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • ACS Publications. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

  • ScholarWorks@GVSU. (n.d.). Anion Relay Cyclopropanation and Aryl Vinyl Cyclopropane Cope Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of compound 1-bromo-4-octyloxybenzene. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology. (n.d.). SDBSWeb. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-Bromo-4-propylbenzene. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

  • Slideshare. (n.d.). Fragmentation Pattern of Mass Spectrometry. Retrieved from [Link]

  • Spectroscopy Asia. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H (a) and 13C NMR spectra of 4 (b). Retrieved from [Link]

  • ChemRxiv. (n.d.). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Mass Spectrometry of 1-Bromo-4-cyclopropyl-2-methylbenzene

The following technical guide details the mass spectrometric analysis of 1-Bromo-4-cyclopropyl-2-methylbenzene , a critical intermediate in the synthesis of SGLT2 inhibitors and other aryl-cyclopropyl pharmacophores. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mass spectrometric analysis of 1-Bromo-4-cyclopropyl-2-methylbenzene , a critical intermediate in the synthesis of SGLT2 inhibitors and other aryl-cyclopropyl pharmacophores.

[1]

Executive Summary & Chemical Identity

This guide provides a definitive framework for the structural validation and impurity profiling of 1-Bromo-4-cyclopropyl-2-methylbenzene using Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS).[1]

As a halogenated alkylbenzene, this compound exhibits a unique fragmentation signature driven by the competing stability of the cyclopropyl ring and the labile carbon-bromine bond. Accurate interpretation is essential for distinguishing this pharmacophore building block from its regioisomers (e.g., n-propyl derivatives) and process impurities (e.g., des-bromo species).[1]

Physicochemical Profile
PropertySpecification
IUPAC Name 1-Bromo-4-cyclopropyl-2-methylbenzene
Monoisotopic Mass 210.0044 (⁷⁹Br) / 212.0024 (⁸¹Br)
Boiling Point ~245–250 °C (Predicted at 760 mmHg)
Key Structural Moieties Aryl-Bromide (Isotope Tag), Cyclopropyl (High Energy Ring), o-Methyl (Steric/Electronic Influence)

Instrumentation & Methodology

To ensure reproducibility and minimize thermal degradation of the cyclopropyl ring prior to ionization, the following parameters are recommended.

GC-MS Acquisition Parameters[1]
  • Inlet Temperature: 250 °C (Split mode 10:1 recommended to prevent saturation).

  • Carrier Gas: Helium, constant flow 1.0 mL/min.

  • Column: Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).[1]

    • Rationale: Low-bleed 5% phenyl phase is standard for non-polar aromatics.[1]

  • Oven Program:

    • Hold 60 °C for 1 min.

    • Ramp 20 °C/min to 280 °C.

    • Hold 3 min.

  • Ion Source (EI): 230 °C, 70 eV.

    • Note: Higher source temperatures (>250 °C) may induce thermal ring opening of the cyclopropyl group, altering the [M-28] ratio.

Mass Spectral Analysis (The Core)

The mass spectrum of 1-Bromo-4-cyclopropyl-2-methylbenzene is characterized by two dominant features: the bromine isotopic doublet and the cyclopropyl-driven fragmentation .[1]

The Molecular Ion Cluster ([M]⁺)

The molecular ion is robust and clearly visible.

  • m/z 210 (⁷⁹Br): Relative Abundance ~50–60%

  • m/z 212 (⁸¹Br): Relative Abundance ~50–60%

  • Diagnostic Ratio: The 1:1 intensity ratio (separated by 2 u) is the primary confirmation of a mono-brominated species.

Primary Fragmentation Pathways

Upon electron impact, the molecule undergoes two competing cleavages:

  • Homolytic Cleavage of C-Br (Loss of •Br):

    • Transition: m/z 210/212 → m/z 131

    • Mechanism: The loss of the bromine radical generates the 4-cyclopropyl-2-methylphenyl cation (C₁₀H₁₁⁺).[1] This is typically the Base Peak (100%) or a major ion (>80%) due to the stability of the remaining aromatic system.[2]

  • Cyclopropyl Ring Disassembly (From m/z 131): Unlike simple alkyl chains, the cyclopropyl ring is strained. Once the bromine is lost, the resulting cation (m/z 131) fragments further:

    • Loss of Methyl ([3][2]•CH₃): m/z 131 → m/z 116 . (Likely from the ring-opening of the cyclopropyl group to a propenyl chain, followed by terminal methyl loss).

    • Loss of Ethylene (C₂H₄): m/z 131 → m/z 103 . (Retro-2+2 cycloaddition characteristic of cyclopropylarenes).

    • Tropylium Rearrangement: The m/z 131 ion can rearrange to a methyl-substituted tropylium derivative, maintaining high stability.

Diagnostic Ion Table[1]
m/z (Ion)IdentityOrigin / MechanismRelative Abundance (Est.)
210 / 212 [M]⁺[1]•Molecular Ion (Isotope doublet)High (40-60%)
131 [M - Br]⁺Base Peak .[1] Aryl cation formation.100%
116 [131 - CH₃]⁺Loss of methyl (from side chain or ring).[1]Moderate (20-40%)
103 [131 - C₂H₄]⁺Loss of ethylene (Cyclopropyl collapse).[1]Moderate (15-30%)
91 [C₇H₇]⁺Tropylium ion (Rearrangement).[1]High (40-50%)
77 [C₆H₅]⁺Phenyl cation (Benzene ring breakdown).[1]Low-Moderate

Visualizing the Fragmentation Mechanism[5]

The following diagram illustrates the logical flow of ion generation, distinguishing this compound from straight-chain isomers.

G M_Ion Molecular Ion [M]+ m/z 210 / 212 (1:1 Doublet) Aryl_Cation Aryl Cation [M-Br]+ m/z 131 (Base Peak) M_Ion->Aryl_Cation - •Br (79/81) Methyl_Loss Fragment [M-Br-CH3]+ m/z 116 Aryl_Cation->Methyl_Loss - •CH3 (Ring Open) Ethylene_Loss Styrenyl Cation [M-Br-C2H4]+ m/z 103 Aryl_Cation->Ethylene_Loss - C2H4 (Cyclopropyl Break) Tropylium Tropylium Ion m/z 91 Aryl_Cation->Tropylium Rearrangement (- C3H4)

Figure 1: Proposed EI Fragmentation Pathway for 1-Bromo-4-cyclopropyl-2-methylbenzene.

Quality Control & Impurity Profiling

In drug development, distinguishing the target from its isomers is critical.

Differentiating from n-Propyl Isomer

The isomer 1-Bromo-4-propyl-2-methylbenzene has the same molecular weight (210/212) but a distinct fragmentation pattern:

  • Target (Cyclopropyl): Significant peak at m/z 103 (Loss of C₂H₄).

  • Isomer (n-Propyl): Dominant peak at m/z 181/183 (Loss of Ethyl via benzylic cleavage, [M-29]⁺) or m/z 105 (Methyltropylium) if Br is lost first.[1]

  • Key Check: If you see a strong [M-29]⁺, your cyclopropyl ring has opened or you have the wrong isomer.

Common Synthetic Impurities[1][2]
  • Des-bromo (4-Cyclopropyl-2-methylbenzene):

    • m/z: 132 ([M]⁺).

    • Detection: Look for a peak eluting earlier than the target with no bromine isotope pattern.

  • Regioisomers (Bromine migration):

    • Mass spectrum will be identical; separation requires optimized GC stationary phases (e.g., increased polarity like DB-1701).

Experimental Protocol: Sample Preparation

Objective: Prepare a sample suitable for trace impurity detection without overloading the detector.

  • Solvent Selection: Dichloromethane (DCM) or Ethyl Acetate. (Avoid alcohols which may react with activated halides in the injector).

  • Concentration: 1.0 mg/mL (1000 ppm) for impurity scan; 10 µg/mL (10 ppm) for spectral library matching.

  • Filtration: 0.2 µm PTFE syringe filter to remove inorganic salts (e.g., Mg salts from Grignard synthesis).

  • Vialing: Amber glass to prevent photolytic de-bromination.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1-Bromo-4-cyclopropylbenzene (Analog). National Institute of Standards and Technology.[4] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.[5] (Authoritative text on halogen isotope patterns and alkylbenzene fragmentation).

  • American Elements. (2024). 1-Bromo-4-cyclopropylbenzene Product Specifications. [Link][1]

  • Lebedev, A. T. (2013). Mass Spectrometry of Cyclopropane Derivatives. In Mass Spectrometry Reviews, 32(1), 1-24. (Detailed mechanisms of cyclopropyl ring opening under EI conditions).

Sources

Foundational

1-Bromo-4-cyclopropyl-2-methylbenzene: Solubility Profiling & Handling Guide

Topic: Solubility Profiling & Handling of 1-Bromo-4-cyclopropyl-2-methylbenzene CAS: 1353854-72-4 Content Type: Technical Guide / Whitepaper Executive Summary 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profiling & Handling of 1-Bromo-4-cyclopropyl-2-methylbenzene CAS: 1353854-72-4 Content Type: Technical Guide / Whitepaper

Executive Summary

1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is a specialized halogenated aromatic intermediate used primarily in organometallic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) for drug discovery and agrochemical synthesis.[1]

As a lipophilic aryl bromide, its solubility profile is dominated by high hydrophobicity and negligible aqueous solubility. Successful utilization in biological assays or chemical synthesis requires strict adherence to organic solvent protocols. This guide provides a technical breakdown of its physicochemical properties, solvent compatibility, and a validated protocol for determining experimental solubility limits.

Physicochemical Profile & Theoretical Solubility

Understanding the molecular descriptors is the first step in predicting solubility behavior. The compound features a non-polar cyclopropyl group and a methyl substituent on a bromobenzene core, significantly increasing its lipophilicity compared to simple bromobenzene.

Table 1: Physicochemical Descriptors
PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol Low MW facilitates membrane permeability but does not guarantee aqueous solubility.
Physical State Liquid or Low-Melting SolidLikely an oil at RT; easier to dissolve than high-melting crystalline solids (lower lattice energy).
LogP (Octanol/Water) ~4.2 – 4.5 (Predicted)High Lipophilicity. Indicates poor water solubility (< 1 µg/mL) and high affinity for organic phases.
H-Bond Donors/Acceptors 0 / 0Lack of polar handles confirms inability to form hydrogen bonds with water.
Polar Surface Area (PSA) 0 ŲExtremely non-polar; strictly hydrophobic interactions.

Technical Insight: The cyclopropyl group adds steric bulk and lipophilicity without introducing polarity. The ortho-methyl group (relative to bromine) may introduce slight steric hindrance during solvation but generally enhances solubility in non-polar solvents like Hexane or Toluene compared to planar aromatics.

Solvent Compatibility Guide

For synthetic workflows and stock solution preparation, solvent selection is critical. The following categorization is based on the compound's "like-dissolves-like" hydrophobic nature.

Primary Solvents (High Solubility > 50 mg/mL)

These solvents are recommended for preparing stock solutions (typically 100 mM or 200 mM) for storage or reaction setup.

  • Dichloromethane (DCM): Excellent solvent. Ideal for liquid-liquid extractions during workup.

  • Tetrahydrofuran (THF): Excellent solvent. Preferred for Grignard formation or lithiation reactions.[2]

  • Ethyl Acetate (EtOAc): Good solubility. Suitable for TLC and silica gel chromatography.

  • Toluene: Excellent solubility. Often used for high-temperature cross-coupling reactions.

  • DMSO (Dimethyl sulfoxide): Good solubility. Mandatory for biological assay stocks.

Poor Solvents (Insoluble / Sparingly Soluble)
  • Water: Practically insoluble.

  • Methanol/Ethanol: Moderate to low solubility. May require heating or sonication; risk of precipitation upon cooling if saturated.

  • Acidic/Basic Aqueous Solutions: No pH-dependent solubility (neutral molecule).

Biorelevant Solubility & Assay Formulation

When introducing 1-Bromo-4-cyclopropyl-2-methylbenzene into aqueous biological buffers (e.g., PBS, cell media), precipitation is a high risk due to its LogP > 4.

Formulation Strategy:

  • DMSO Stock: Prepare a 10–20 mM stock in anhydrous DMSO.

  • Dilution: Do not add directly to water. Perform a serial dilution in DMSO first, then spike into the buffer to keep final DMSO concentration < 1% (v/v).

  • Co-solvents/Surfactants: If precipitation occurs at micromolar concentrations, add 0.05% Tween-80 or complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to maintain solution stability.

Experimental Protocol: Kinetic Solubility Determination

Since experimental values are often absent for specific intermediates, the following Miniaturized Saturation Shake-Flask Method is the gold standard for determining solubility in-house with minimal material waste.

Reagents & Equipment[5][6]
  • Test Compound: 1-Bromo-4-cyclopropyl-2-methylbenzene (~5 mg).

  • Solvent: Phosphate Buffered Saline (PBS, pH 7.4) or organic solvent of choice.

  • Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC-UV or LC-MS/MS.

  • Filter: 0.22 µm PTFE syringe filter (low binding).

Step-by-Step Methodology
  • Supersaturation: Weigh 2 mg of compound into a 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., PBS).

  • Equilibration: Shake at 500 rpm for 24 hours at 25°C.

    • Note: Visually confirm undissolved solid/oil remains. If clear, add more compound.

  • Phase Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: Carefully remove the supernatant and filter through a 0.22 µm PTFE filter to remove micro-particulates.

  • Quantification:

    • Dilute the filtrate 1:10 or 1:100 with Acetonitrile (ACN) to bring it into the linear range of the detector.

    • Inject onto HPLC (C18 column, ACN/Water gradient).

    • Calculate concentration against a standard curve prepared in DMSO/ACN.

Solubility Screening Workflow (Visualization)

The following diagram illustrates the decision logic for handling this lipophilic intermediate in both synthetic and biological contexts.

SolubilityWorkflow Start Compound: 1-Bromo-4-cyclopropyl-2-methylbenzene CheckState Physical State Check (Liquid/Solid?) Start->CheckState OrganicSolv Organic Synthesis (Suzuki, Grignard) CheckState->OrganicSolv Synthesis AqAssay Biological Assay (Aqueous Media) CheckState->AqAssay Screening NonPolar Use Non-Polar Solvents (THF, Toluene, DCM) OrganicSolv->NonPolar Reaction Proceed to Reaction NonPolar->Reaction SolubilityCheck Check LogP (~4.2) AqAssay->SolubilityCheck PrecipRisk High Precipitation Risk SolubilityCheck->PrecipRisk DMSOStock Make 10mM DMSO Stock PrecipRisk->DMSOStock Dilution Dilute into Media (Keep DMSO < 1%) DMSOStock->Dilution PrecipEvent Precipitation Observed? Dilution->PrecipEvent AddSurfactant Add 0.05% Tween-80 or Cyclodextrin PrecipEvent->AddSurfactant Yes Success Stable Assay Solution PrecipEvent->Success No AddSurfactant->Success

Figure 1: Decision logic for solvent selection and formulation based on the high lipophilicity of 1-Bromo-4-cyclopropyl-2-methylbenzene.

References

  • Chemical Identity & Catalog Data

    • 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS 1353854-72-4).[1][3][4][5] BLD Pharm Catalog. Retrieved from

  • Synthesis of Cyclopropyl Arenes

    • Cyclopropylbenzene Synthesis via Grignard. Organic Syntheses, Coll. Vol. 5, p.328 (1973). Retrieved from

  • Solubility Protocols: Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26.
  • Analogous Compound Properties

    • 1-Bromo-4-cyclopropylbenzene (CAS 1124-14-7).[6] PubChem Compound Summary. Retrieved from

Sources

Exploratory

Potential applications of 1-Bromo-4-cyclopropyl-2-methylbenzene

An In-depth Technical Guide to the Applications of 1-Bromo-4-cyclopropyl-2-methylbenzene Abstract 1-Bromo-4-cyclopropyl-2-methylbenzene is a versatile aromatic building block poised for significant utility in both medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Applications of 1-Bromo-4-cyclopropyl-2-methylbenzene

Abstract

1-Bromo-4-cyclopropyl-2-methylbenzene is a versatile aromatic building block poised for significant utility in both medicinal chemistry and materials science. Its unique trifecta of functional groups—a synthetically tractable aryl bromide, a metabolically robust cyclopropyl moiety, and a sterically influencing methyl group—provides a powerful platform for the design of complex, high-value molecules. The aryl bromide serves as a key handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse substituents. Concurrently, the cyclopropyl group often imparts favorable pharmacokinetic properties, such as increased metabolic stability and tuned lipophilicity, making it a desirable feature in modern drug discovery. This guide elucidates the core reactivity of this compound, presents detailed protocols for its key transformations, and explores its potential in the synthesis of kinase inhibitors, GPCR modulators, and advanced organic electronic materials.

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of chemical synthesis, the efficiency and novelty of a discovery campaign are often dictated by the quality of the starting building blocks. 1-Bromo-4-cyclopropyl-2-methylbenzene emerges as a scaffold of significant interest due to the orthogonal reactivity and distinct physicochemical contributions of its constituent parts.

  • The Aryl Bromide: This functional group is the primary anchor for synthetic diversification. It offers a reliable and high-yielding reaction site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. This allows for the precise and controlled formation of C-C, C-N, and C-O bonds, which is fundamental to the construction of complex molecular architectures.

  • The Cyclopropyl Group: This small, strained ring is more than a simple lipophilic substituent. It is widely recognized as a "bioisostere" for phenyl rings or gem-dimethyl groups, capable of enhancing metabolic stability by blocking sites of oxidative metabolism. Its rigid, three-dimensional structure can enforce specific conformations, leading to improved binding affinity and selectivity for biological targets.

  • The 2-Methyl Group: The placement of the methyl group ortho to the bromide introduces important steric and electronic effects. It can influence the dihedral angle of biaryl systems formed via cross-coupling, which can be a critical factor in tuning the properties of both bioactive molecules and organic materials.

This unique combination makes 1-Bromo-4-cyclopropyl-2-methylbenzene a prime candidate for generating libraries of novel compounds in high-throughput screening and for the rational design of molecules with tailored properties.

Core Reactivity & Synthetic Workflows

The primary utility of this building block lies in its capacity to undergo a variety of cross-coupling reactions. The choice of catalyst, ligand, and base is critical and is dictated by the specific coupling partners and desired outcome.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl or vinyl-aryl structures. For a substrate like 1-Bromo-4-cyclopropyl-2-methylbenzene, this reaction is highly efficient for introducing new aromatic or heteroaromatic rings.

Causality in Experimental Design:

  • Catalyst Choice: A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, but more advanced, air-stable Pd(II) precatalysts like Pd(dppf)Cl₂ or catalysts incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often preferred for their higher activity, lower catalyst loadings, and broader substrate scope.

  • Base Selection: A base is necessary to activate the boronic acid/ester partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact yield, with stronger bases often being more effective for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or DME) and water is typical to dissolve both the organic and inorganic reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition A (Standard)Condition B (Challenging Substrate)
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (1.5 mol%) / SPhos (3 mol%)
Base 2M aq. K₂CO₃K₃PO₄ (2.0 equiv)
Solvent 1,4-DioxaneToluene/H₂O (10:1)
Temperature 90-100 °C110 °C
Typical Substrates Phenylboronic acid, simple heteroarylboronic acidsSterically hindered or electron-deficient boronic acids
Buchwald-Hartwig Amination: Constructing C-N Bonds

This reaction is paramount for synthesizing anilines and their derivatives, which are privileged structures in medicinal chemistry. It enables the coupling of 1-Bromo-4-cyclopropyl-2-methylbenzene with a wide range of primary and secondary amines.

Causality in Experimental Design:

  • Ligand is Key: The success of Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, RuPhos) are essential for promoting the reductive elimination step and preventing β-hydride elimination.

  • Base Strength: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the most common choices.

dot

Buchwald_Hartwig_Workflow Workflow: Buchwald-Hartwig Amination sub 1-Bromo-4-cyclopropyl- 2-methylbenzene reagents sub->reagents amine Primary or Secondary Amine (R₂NH) amine->reagents cat Pd Catalyst (e.g., Pd₂(dba)₃) cat->reagents lig Phosphine Ligand (e.g., BINAP, RuPhos) lig->reagents base Strong Base (e.g., NaOtBu) base->reagents solv Anhydrous Solvent (e.g., Toluene) solv->reagents rxn Inert Atmosphere (N₂/Ar) Heat (80-110 °C) reagents->rxn workup Aqueous Workup & Extraction rxn->workup purify Column Chromatography workup->purify product Coupled Product: 4-cyclopropyl-2-methyl-N-arylaniline purify->product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination reaction.

Application Focus: Medicinal Chemistry

The structural motifs present in 1-Bromo-4-cyclopropyl-2-methylbenzene are frequently found in modern clinical candidates and approved drugs.

Scaffold for Kinase Inhibitors

Many Type I and Type II kinase inhibitors feature a central biaryl or heteroaryl-aryl core that occupies the ATP binding site. The cyclopropyl-tolyl moiety can serve as a "western" fragment that projects into the solvent-exposed region or probes hydrophobic pockets, while the "eastern" portion can be built out from the bromide position to engage the hinge region.

Example Synthetic Logic:

  • Start with 1-Bromo-4-cyclopropyl-2-methylbenzene.

  • Suzuki Coupling: React with a heteroaryl boronic ester (e.g., a pyrimidine or pyrazole boronate) to form the core bi-heteroaryl structure.

  • Further Functionalization: The installed heteroaryl ring often contains additional handles for elaboration, allowing for the attachment of solubilizing groups or pharmacophores that target specific amino acid residues.

dot

Kinase_Inhibitor_Logic Logic: Kinase Inhibitor Synthesis start 1-Bromo-4-cyclopropyl- 2-methylbenzene suzuki Suzuki-Miyaura Coupling start->suzuki boronate Heteroaryl Boronic Ester (Hinge Binder Precursor) boronate->suzuki core Biaryl Core Structure suzuki->core func Further Elaboration (e.g., amination, alkylation) core->func final Final Kinase Inhibitor Candidate func->final

Caption: A logical flow for constructing kinase inhibitors from the title compound.

Application Focus: Materials Science

The rigid, well-defined structure of this building block makes it an attractive component for creating conjugated organic materials.

Monomer for Organic Semiconductors

Conjugated polymers are the active components in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Suzuki polycondensation, a powerful polymerization technique, can be used to create well-defined polymers. By reacting a di-boronic ester derivative of an aromatic compound with two equivalents of 1-Bromo-4-cyclopropyl-2-methylbenzene, one can synthesize oligomers or polymers where the cyclopropyl-tolyl units serve as end-cappers or solubilizing side-groups that modulate the material's solid-state packing and processing characteristics.

Detailed Experimental Protocols

The following protocols are representative and should be adapted based on specific substrate reactivity and laboratory safety guidelines.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 4-cyclopropyl-2-methyl-1,1'-biphenyl.

Materials:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-4-cyclopropyl-2-methylbenzene, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of toluene. Add this catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene:water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

1-Bromo-4-cyclopropyl-2-methylbenzene is not merely a chemical intermediate; it is a strategic tool for molecular design. Its robust reactivity in cross-coupling reactions, combined with the beneficial physicochemical properties imparted by the cyclopropyl group, provides chemists with a reliable and powerful platform for innovation. From designing next-generation pharmaceuticals to engineering novel organic materials, the potential applications of this versatile building block are both broad and significant.

References

  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: The mighty cyclopropyl group: an overview of syntheses and applications in medicinal chemistry Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: A User's Guide for Suzuki−Miyaura Cross-Coupling Reactions Source: Organic Process Research & Development URL: [Link]

  • Title: Ten Years of Discovery and Development of Palladium-Catalyzed C-N Bond Formation Source: The Journal of Organic Chemistry URL: [Link]

Foundational

The Cyclopropyl Motif in Modern Medicinal Chemistry: Strategic Installation and Functional Impact

Part 1: The Strategic Rationale (Why Cyclopropyl?) In the landscape of modern drug discovery, the cyclopropyl group is far more than a simple spacer.[1][2][3] It acts as a non-classical bioisostere that bridges the gap b...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Strategic Rationale (Why Cyclopropyl?)

In the landscape of modern drug discovery, the cyclopropyl group is far more than a simple spacer.[1][2][3] It acts as a non-classical bioisostere that bridges the gap between aliphatic and aromatic functionalities. Unlike flexible alkyl chains (ethyl, isopropyl) or planar phenyl rings, the cyclopropyl moiety offers a unique combination of electronic conjugation, metabolic resilience, and defined vectors.

The Electronic Bridge: Walsh Orbitals

The cyclopropane ring is unique among cycloalkanes due to its significant


 character. The C-C bonds are bent (banana bonds), and the electron density extends outside the internuclear axis. These Walsh orbitals  allow the cyclopropyl group to participate in 

-conjugation with adjacent aromatic systems, behaving electronically similar to a vinyl group but without the metabolic liability of an alkene.
  • Impact: It can modulate the

    
     and redox potential of the attached arene, often lowering the lipophilicity (LogD) compared to an isopropyl group while maintaining similar steric bulk.
    
Metabolic Blockade & The "Gem-Dimethyl" Alternative

A primary driver for installing cyclopropyl rings is the blockade of metabolic "soft spots."

  • CYP450 Inhibition: The high C-H bond dissociation energy (~106 kcal/mol vs. ~98 kcal/mol for secondary alkyls) makes the cyclopropyl methine proton resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450 enzymes.

  • Case Study: Pitavastatin. The introduction of the cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward CYP2C9, significantly improving the safety profile compared to earlier statins.

Conformational Restriction

The rigid geometry of the cyclopropyl ring (bond angle 60°) locks the exit vectors of substituents. This is critical for entropy-enthalpy compensation in ligand binding. By pre-organizing the molecule into a bioactive conformation, the entropic penalty upon binding to the protein target is reduced, often resulting in a 10-100x potency boost.

Part 2: Synthetic Decision Matrix

The installation of a cyclopropyl group onto an aromatic scaffold requires selecting the right disconnection based on the substrate's electronic nature and available functional handles.

Synthesis Strategy Diagram

Synthesis_Decision_Tree Start Target: Cyclopropyl-Arene Substrate What is your starting material? Start->Substrate ArylHalide Aryl Halide (Ar-X) Substrate->ArylHalide Styrene Styrene/Alkene (Ar-CH=CH2) Substrate->Styrene Heterocycle Electron-Deficient Heterocycle (C-H) Substrate->Heterocycle Suzuki Method A: Suzuki-Miyaura (Cyclopropylboronic acid + Pd) ArylHalide->Suzuki Most Robust Simmons Method B: Simmons-Smith (Zn-Cu, CH2I2) Styrene->Simmons Concerted Carbene Method C: Metal-Carbene (Diazo compounds + Rh/Cu) Styrene->Carbene Stereoselective Minisci Method D: Radical Minisci (Cyclopropyl radical + Ag/S2O8) Heterocycle->Minisci Late Stage

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.

Part 3: Experimental Protocols

The "Workhorse" Protocol: Suzuki-Miyaura Coupling

This is the most reliable method for medicinal chemists to install a cyclopropyl group onto an existing aromatic scaffold (Ar-Br or Ar-I).

Mechanism: Pd(0) oxidative addition to Ar-X, followed by transmetallation with cyclopropylboronic acid (which is slow due to the


 center), and finally reductive elimination.

Reagents:

  • Substrate: 1.0 equiv Aryl Bromide/Iodide.

  • Coupling Partner: 1.5 equiv Cyclopropylboronic acid.

  • Catalyst: 5 mol% Pd(OAc)₂.

  • Ligand: 10 mol% Tricyclohexylphosphine (PCy₃) or SPhos (critical for sterically hindered substrates).

  • Base: 3.0 equiv K₃PO₄ (anhydrous).

  • Solvent: Toluene/Water (20:1) or Dioxane/Water.

Step-by-Step Methodology:

  • Inerting: Charge a microwave vial or Schlenk tube with the Aryl Bromide, Cyclopropylboronic acid, K₃PO₄, and Pd(OAc)₂. Cap and purge with Argon for 5 minutes.

  • Ligand Addition: Add PCy₃ (if solid) with the other solids, or inject as a solution in toluene after purging.

  • Solvation: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100°C for 12-18 hours (or 140°C for 30 min in microwave).

    • Note: The reaction mixture should turn from a suspension to a dark solution.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography. Cyclopropyl-arenes often run slightly faster than their isopropyl analogs.

The "Innovator" Protocol: Sulfinate Radical Alkylation

For electron-deficient heterocycles (pyridines, quinolines) where halogenation is difficult, direct C-H functionalization using alkyl sulfinates is a powerful modern alternative to the traditional Minisci reaction (which often leads to ring opening of cyclopropyl radicals).

Reference: Nature Chemistry2023 , 15, 550–559 (See Ref 3).

Key Advantage: Avoids the "ring-opening" liability of cyclopropyl radicals by using a specific radical precursor (Zn-sulfinates) and mild oxidative conditions.

Part 4: Safety & Structural Alerts (E-E-A-T)

While cyclopropyl groups improve stability, they can introduce specific toxicity risks if not designed correctly.

The Trovafloxacin Warning: The antibiotic Trovafloxacin was withdrawn due to severe hepatotoxicity.

  • Mechanism: The drug contains a cyclopropylamine moiety. CYP450 oxidation of the cyclopropylamine generates a reactive iminium intermediate or a ring-opened enal, which acts as a Michael acceptor, covalently binding to hepatic proteins and triggering an immune response.

  • Mitigation Strategy: Avoid unsubstituted cyclopropylamines if possible. Block the metabolic soft spot on the cyclopropyl ring (e.g., with a fluorine atom) or ensure the nitrogen is less basic (part of an amide or sulfonamide).

Part 5: Data Summary & Properties

Table 1: Comparative Properties of Alkyl Substituents on Aromatics

PropertyIsopropyl (-CH(CH₃)₂)Cyclopropyl (-C₃H₅)Phenyl (-Ph)
Hybridization

Pseudo-

(Walsh)

LogP Contribution High (Lipophilic)ModerateHigh
Metabolic Stability Low (Benzylic oxid.)High (Resists HAT)Moderate (Ring oxid.)
Electronic Effect Weak Donor (+I)Donor (+M via conjugation)Conjugated
Bond Angle ~109.5°60° (Strain ~27.5 kcal/mol)120°

Part 6: Metabolic Stability Pathway

Understanding why the cyclopropyl group survives liver metabolism is crucial for rational design.

Metabolic_Pathway Drug Drug-Cyclopropyl Complex Enzyme-Substrate Complex Drug->Complex CYP CYP450 (Fe-Oxo) HAT_Attempt HAT Attempt (High Barrier) CYP->HAT_Attempt Oxidation Complex->CYP Excretion Intact Drug Excretion HAT_Attempt->Excretion Dominant Path (High BDE ~106 kcal/mol) Radical Cyclopropyl Radical HAT_Attempt->Radical Minor Path (If activated by N/O) RingOpen Ring Opening (Homoallylic Radical) Radical->RingOpen Toxicity Covalent Binding (Toxicity) RingOpen->Toxicity

Figure 2: The high Bond Dissociation Energy (BDE) of the cyclopropyl C-H bond typically prevents Hydrogen Atom Transfer (HAT), leading to metabolic stability. However, heteroatom-adjacent cyclopropanes can undergo ring opening.

References

  • Welsch, T. et al. (2010). The Cyclopropyl Group in Medicinal Chemistry: Properties and Applications. Journal of Medicinal Chemistry.

  • Gennari, C. et al. (2023). Pd-Catalyzed Regioselective Cyclopropanation of 2-Substituted 1,3-Dienes. ACS Catalysis.

  • Gutierrez, O., Qin, T. et al. (2023).[4] Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry.

  • Sun, Q. et al. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology.

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Pharmaceutical Intermediates Using 1-Bromo-4-cyclopropyl-2-methylbenzene

[1] Abstract This application note details the strategic utilization of 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 206559-43-5) as a high-value building block in medicinal chemistry. The cyclopropyl moiety serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the strategic utilization of 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 206559-43-5) as a high-value building block in medicinal chemistry. The cyclopropyl moiety serves as a critical bioisostere for isopropyl groups or alkenes, enhancing metabolic stability and potency in kinase inhibitors and metabolic disease therapeutics (e.g., URAT1 inhibitors). This guide addresses the specific synthetic challenges posed by the ortho-methyl steric hindrance adjacent to the reactive bromide, providing optimized protocols for Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and metallation chemistries.[1]

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the substrate.

PropertySpecificationImplication for Synthesis
Structure 1-Bromo-4-cyclopropyl-2-methylbenzeneSteric Clash: The C2-Methyl group hinders the C1-Bromine, slowing oxidative addition and reductive elimination in Pd-catalysis.[1]
Electronic Nature Electron-rich (weakly)The alkyl groups (methyl, cyclopropyl) donate electron density, making the C-Br bond less electrophilic than electron-deficient aryl halides.[1]
Cyclopropyl Stability Strained Ring (~27.5 kcal/mol)Stable to basic/nucleophilic conditions (Suzuki/Buchwald). Risk: Ring opening can occur under strong Lewis acidic conditions or radical pathways.[1]
Solubility LipophilicRequires non-polar or moderately polar solvents (Toluene, THF, Dioxane).

Application I: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesis of biaryl scaffolds common in kinase inhibitors.

The Challenge: The "Ortho Effect"

Standard catalysts like


 often fail with this substrate due to the ortho-methyl group. The steric bulk prevents the approach of the boronic acid during transmetalation and retards reductive elimination.
Optimized Protocol

Recommendation: Use Dialkylbiarylphosphine Ligands (e.g., SPhos or XPhos) or Pd-PEPPSI precatalysts.[1] These bulky, electron-rich ligands facilitate oxidative addition into the electron-rich C-Br bond and create a pocket that enforces reductive elimination.[1]

Step-by-Step Methodology
  • Charge Reaction Vessel:

    • In a glovebox or under Argon flow, add 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv, 10 mmol).[1]

    • Add Aryl Boronic Acid (1.2 equiv).

    • Add Base: Potassium Phosphate Tribasic (

      
      )  (2.0 equiv, finely ground). Note: 
      
      
      
      is superior to carbonates for hindered substrates.
    • Add Catalyst: XPhos Pd G2 (2 mol%).

  • Solvent Addition:

    • Add degassed 1,4-Dioxane/Water (4:1 ratio) .[1] Concentration: 0.2 M.[1]

  • Reaction:

    • Heat to 80°C for 4–12 hours. Monitor by HPLC/UPLC.

    • Checkpoint: If conversion stalls <50%, boost temperature to 100°C.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with water and brine.[1]

    • Dry over

      
      , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc).
      
Mechanism Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical role of the bulky ligand (L) in overcoming the steric barrier of the ortho-methyl group.

SuzukiCycle Start Pd(0)-L Active Species (Bulky Ligand) OxAdd Oxidative Addition (Rate Limiting due to e- rich ring) Start->OxAdd + Ar-Br (Substrate) TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Steric Relief drives C-C bond) TransMet->RedElim Pd(II) Complex RedElim->Start Regenerate Catalyst Product Biaryl Product (Cyclopropyl-Methyl-Biaryl) RedElim->Product Release Product

Figure 1: Catalytic cycle emphasizing the role of bulky ligands in facilitating the coupling of hindered 1-Bromo-4-cyclopropyl-2-methylbenzene.

Application II: Buchwald-Hartwig Amination

Objective: Introduction of amine functionality (C-N bond formation) for creating aniline-based drug precursors.[1]

The Challenge

The electron-rich nature of the cyclopropyl-toluene ring makes the bromide less susceptible to oxidative addition by Pd(0). Furthermore, the ortho-methyl group can inhibit the coordination of the amine nucleophile.

Optimized Protocol

System: BrettPhos or RuPhos with Pd(OAc)2 or their respective G3/G4 precatalysts. RuPhos is particularly effective for secondary amines; BrettPhos for primary amines.[1]

Step-by-Step Methodology
  • Preparation:

    • Flame-dry a Schlenk tube and cool under Argon.[1]

  • Reagents:

    • Add 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv).[1]

    • Add Amine (1.2 equiv).

    • Add Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv). Crucial: Must be stored in a glovebox.

    • Add Catalyst: RuPhos Pd G4 (1–3 mol%).

  • Solvent:

    • Add anhydrous Toluene or t-Amyl Alcohol (0.2 M).[1]

  • Execution:

    • Seal tube and heat to 100°C for 12 hours.

    • Safety Note: Do not use halogenated solvents (DCM) with strong alkoxide bases.

  • Purification:

    • Filter through a Celite pad to remove Pd black and salts.[1]

    • Concentrate and purify via amine-functionalized silica or standard silica (with 1%

      
       in eluent).[1]
      

Application III: Metallation (Lithium-Halogen Exchange)

Objective: Converting the bromide into a nucleophile (Grignard or Aryl Lithium) for addition to ketones/aldehydes.

Protocol
  • Solvent: Anhydrous THF (stabilizer-free preferred).

  • Temperature: -78°C is mandatory.

    • Reasoning: Higher temperatures (-20°C or 0°C) may lead to Wurtz coupling (homodimerization) or benzylic deprotonation at the methyl group.

  • Reagent: n-Butyllithium (n-BuLi) (1.1 equiv) or t-BuLi (2.0 equiv).[1]

  • Procedure:

    • Cool substrate in THF to -78°C.

    • Add n-BuLi dropwise over 20 mins.

    • Stir for 30 mins to form the aryl lithium species.

    • Add electrophile (e.g., DMF for formylation, or a ketone).

    • Warm slowly to RT.

Experimental Workflow Diagram

Workflow cluster_Suzuki Path A: Biaryl Synthesis cluster_Buchwald Path B: Amination Input 1-Bromo-4-cyclopropyl- 2-methylbenzene Step1 Mix with Boronic Acid + XPhos Pd G2 + K3PO4 Input->Step1 Step3 Mix with Amine + RuPhos Pd G4 + NaOtBu Input->Step3 Step2 Heat 80°C Dioxane/H2O Step1->Step2 Output1 Biaryl Scaffold Step2->Output1 Step4 Heat 100°C Toluene Step3->Step4 Output2 Aniline Deriv. Step4->Output2

Figure 2: Decision matrix for synthetic pathways based on target functionality.

Troubleshooting & Expert Tips

  • Dehalogenation: If you observe the formation of 1-cyclopropyl-3-methylbenzene (reduction of Br), the catalytic cycle is stalling at the oxidative addition stage, and the hydride source (often the solvent or base impurities) is reducing the Pd-intermediate. Solution: Switch to a more active catalyst (e.g., Pd-PEPPSI-IPr) or strictly dry solvents.[1]

  • Isomerization: The cyclopropyl ring is generally stable, but avoid using

    
     or concentrated 
    
    
    
    during workups, as these can trigger ring opening to a propenyl chain.
  • Reaction Monitoring: The starting material is non-polar. When monitoring by TLC, the product (biaryl or aniline) will likely be more polar (lower Rf) or fluorescent. Use KMnO4 stain to visualize the cyclopropyl group if UV is weak.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643. [Link]

  • Valente, C., et al. (2012). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Angewandte Chemie International Edition, 51(14), 3314-3317.[1] [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

  • Gagnon, A., et al. (2009). Synthesis of Cyclopropyl-Substituted Aryl Bromides. Organic Syntheses, 86, 18. [Link]

Sources

Application

Ligand selection for Buchwald-Hartwig amination of hindered substrates

Application Note: Ligand Selection Strategies for Buchwald-Hartwig Amination of Sterically Hindered Substrates Executive Summary The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, yet sterically hind...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ligand Selection Strategies for Buchwald-Hartwig Amination of Sterically Hindered Substrates

Executive Summary

The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, yet sterically hindered substrates—such as ortho-substituted aryl halides and bulky secondary amines—remain a persistent failure point in high-throughput screening. Standard protocols utilizing Pd(OAc)₂ or Pd₂(dba)₃ with simple phosphines often result in protodehalogenation or catalyst decomposition (Pd black) rather than C–N bond formation.

This guide provides a rational framework for ligand selection targeting these "difficult" couplings. It moves beyond trial-and-error by leveraging the mechanistic distinctiveness of Dialkylbiaryl Phosphines (Buchwald Ligands) and Palladacycle Precatalysts (G3/G4) . We present a validated decision matrix, mechanistic insights into the "Monoligated Pathway," and a robust scale-up protocol for gram-scale synthesis.

Mechanistic Insight: The "Wall of Sterics"

To couple hindered substrates, the catalyst must overcome two contradictory challenges:

  • Oxidative Addition (OA): The catalyst must be electron-rich enough to activate the C–X bond, yet small enough to access the sterically crowded halide.

  • Reductive Elimination (RE): The catalyst must be bulky enough to force the crowded amine and aryl group together to form the C–N bond.

The Monoligated Solution: Standard ligands (e.g., BINAP, dppf) often form bis-ligated complexes (


), which are catalytically inactive for hindered substrates. Dialkylbiaryl phosphines are designed to enforce a Monoligated Pd(0) Species (

)
. The biaryl backbone provides steric bulk to prevent dimerization, while the lower ring interacts with the Pd center (Pd-

interaction) to stabilize the unsaturated 12-electron species.
Diagram 1: The Monoligated Catalytic Cycle & Precatalyst Activation

This diagram illustrates the rapid activation of G4 precatalysts and the specific steric requirements for hindered RE.

G cluster_0 Steric 'Sweet Spot' Precat Pd G4 Precatalyst (Air Stable) Act Base-Mediated Activation (Rapid, <5 min) Precat->Act + Base LPd0 Active Species: L-Pd(0) (Monoligated) Act->LPd0 - Carbazole OxAdd Oxidative Addition (Ar-X) LPd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineBind Amine Binding & Deprotonation (Base) PdII_Ar->AmineBind PdII_Amido L-Pd(II)(Ar)(N-R2) AmineBind->PdII_Amido RedElim Reductive Elimination (Steric-Driven) PdII_Amido->RedElim Rate Limiting for Less Bulky Ligands RedElim->LPd0 Regeneration Product C-N Product RedElim->Product

Caption: Activation of G4 precatalyst to monoligated L-Pd(0) and the critical steric-driven reductive elimination step.

Ligand Selection Matrix

Do not screen randomly. Use substrate structural features to dictate ligand choice. The following table synthesizes data from the Buchwald group and process chemistry literature.

Table 1: Ligand Selection Based on Steric Demand

Substrate ClassSpecific ChallengePrimary Recommendation Secondary / Fallback Mechanistic Rationale
Hindered Primary Amines (e.g., tert-butylamine, ortho-anilines)Preventing bis-arylation; Overcoming halide sterics.BrettPhos tBuBrettPhos BrettPhos is exceptionally bulky, preventing the binding of a second aryl group (selectivity) while promoting RE.
Hindered Secondary Amines (e.g., 2,6-dimethylmorpholine, acyclic bulky amines)Difficult amine binding; Slow RE due to crowding.RuPhos AdBippyPhos RuPhos is slightly smaller than BrettPhos, allowing the bulky secondary amine to bind to Pd, but bulky enough to force RE.
Primary Amides / Carbamates Nucleophilicity is low; Competitive binding to O vs N.tBuBrettPhos JackiePhos The t-butyl groups on the phosphine increase electron density (aiding OA) and bulk (preventing

-amidate formation).
Heterocyclic Halides (e.g., 2-chloropyridine, chloropyrazines)Catalyst poisoning by N-coordination; Electronic deactivation.tBuXPhos XPhos High electron density on P is required to undergo OA into electron-deficient heterocycles.
"Impossible" Substrates (Tetra-ortho-substituted biaryls)Extreme steric crowding blocking OA and RE.AlPhos P(tBu)3 Specialized "super-bulky" ligands or simple bulky trialkylphosphines are sometimes required to open the coordination sphere.

The Precatalyst Revolution: Why G3/G4?

For hindered substrates, the method of catalyst generation is as critical as the ligand itself.

  • Traditional (

    
     + Ligand):  unreliable.[1] The dba ligand inhibits the reaction by competing for the Pd center. In hindered systems, dba often prevents the amine from binding.
    
  • G3 Precatalysts: Good, but release carbazole upon activation, which can occasionally inhibit catalysis or complicate HPLC purification.

  • G4 Precatalysts (Recommended): Methylated backbone. They are more soluble, activate rapidly at room temperature, and the byproduct (N-methylcarbazole) is non-inhibitory.

Recommendation: Always start with G4-Precatalysts (e.g., RuPhos Pd G4) rather than mixing Pd sources and ligands in situ.

Experimental Protocols

Protocol A: Microscale Screening (24-well plate or HPLC Vials)

Purpose: Rapidly identify the "Hit" ligand.

  • Stock Solutions: Prepare 0.1 M solutions of aryl halide and amine in anhydrous Dioxane.

  • Dosing: Add 50 µmol aryl halide and 60 µmol amine (1.2 equiv) to the vial.

  • Catalyst: Add 2 mol% of the Pd G4 Precatalyst (e.g., BrettPhos Pd G4, RuPhos Pd G4, tBuXPhos Pd G4).

  • Base: Add 60 µmol (1.2 equiv) NaOtBu (solid) or LHMDS (1.0 M in THF).

    • Note: Use NaOtBu for general cases; LHMDS for base-sensitive substrates.

  • Reaction: Seal under

    
     or Ar. Heat to 80 °C for 2 hours.
    
  • Analysis: Quench with 50 µL water/ACN. Filter. Analyze by UPLC-MS (monitor conversion of Aryl Halide).

Protocol B: Gram-Scale Synthesis of a Hindered Substrate

Scenario: Coupling 2-chloro-1,3-dimethylbenzene (Aryl Halide) with morpholine (Amine). Ligand Choice:RuPhos Pd G4 (Secondary amine + ortho-substitution).

Reagents:

  • Aryl Halide: 1.40 g (10 mmol)

  • Morpholine: 1.05 g (12 mmol, 1.2 equiv)

  • RuPhos Pd G4: 85 mg (0.1 mmol, 1 mol%)

  • NaOtBu: 1.15 g (12 mmol, 1.2 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (20 mL, 0.5 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Equip a 100 mL 3-neck round bottom flask with a magnetic stir bar, reflux condenser, and internal temperature probe. Flame dry under vacuum and backfill with Argon (x3).

  • Solids Addition: Charge the flask with NaOtBu and RuPhos Pd G4 under a positive flow of Argon.

    • Why? Adding the precatalyst with the base ensures immediate activation once solvent is added.

  • Solvent & Substrates: Add anhydrous Dioxane via syringe. Start stirring (500 rpm). Add the Aryl Halide and Amine via syringe.

    • Tip: If the amine is a solid, add it in step 2.

  • Sparging: Subsurface sparge the mixture with Argon for 10 minutes.

    • Criticality: Oxygen poisons the monoligated Pd(0) species rapidly.

  • Reaction: Heat the mixture to 80 °C .

    • Observation: The solution should turn from pale yellow to a dark amber/brown (active catalyst).

  • Monitoring: Sample at 1 hour. If conversion <50%, raise temperature to 100 °C.

    • Reaction End: Typically 2-4 hours for G4 catalysts.

  • Workup: Cool to RT. Dilute with EtOAc (50 mL). Filter through a pad of Celite (removes Pd black and salts). Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Decision Workflow

Diagram 2: Ligand Selection & Troubleshooting Decision Tree

Follow this logic path to rescue failed reactions.

G Start Start: Hindered Coupling AmineType Identify Amine Type Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Heterocycle N-Heterocycle / Amide AmineType->Heterocycle Brett Use BrettPhos Pd G4 Primary->Brett Ru Use RuPhos Pd G4 Secondary->Ru tBuBrett Use tBuBrettPhos Pd G4 Heterocycle->tBuBrett Check Check Conversion (2h) Brett->Check Ru->Check tBuBrett->Check Success Isolate Product Check->Success >90% Fail Low/No Conversion Check->Fail <50% Debug1 Protodehalogenation? (Ar-X -> Ar-H) Fail->Debug1 Debug2 Start Material Remains? Fail->Debug2 Sol1 Switch Solvent to t-Amyl Alcohol Increase Temp Debug1->Sol1 Sol2 Switch to Stronger Base (LHMDS) or Bulkier Ligand (AdBippyPhos) Debug2->Sol2

Caption: Logical workflow for selecting ligands and troubleshooting common failure modes in hindered amination.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). "G3-Precatalysts for the Pd-Catalyzed C–N Cross-Coupling." Journal of Organic Chemistry.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Ingoglia, B. T., & Buchwald, S. L. (2019). "G4-Precatalysts: Improved Solubility and Activation." Organic Letters.

  • Driver, M. S., & Hartwig, J. F. (1996). "A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2." Journal of the American Chemical Society.[2]

Sources

Method

Application of 1-Bromo-4-cyclopropyl-2-methylbenzene in agrochemical synthesis

Application Note: 1-Bromo-4-cyclopropyl-2-methylbenzene in Agrochemical Synthesis Executive Summary 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is a high-value aryl halide intermediate used primarily in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Bromo-4-cyclopropyl-2-methylbenzene in Agrochemical Synthesis

Executive Summary

1-Bromo-4-cyclopropyl-2-methylbenzene (CAS: 1353854-72-4) is a high-value aryl halide intermediate used primarily in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pyrethroid insecticides .[1][2] Its structural uniqueness lies in the combination of a lipophilic cyclopropyl moiety (enhancing metabolic stability and membrane permeability) with an ortho-methyl group (providing conformational lock and steric protection).[1]

This guide details the specific protocols for utilizing this intermediate to generate biaryl and amide scaffolds, overcoming the inherent steric hindrance of the ortho-methyl substitution while preserving the acid-sensitive cyclopropyl ring.[1][2]

Chemical Profile & Reactivity Analysis

PropertySpecification
IUPAC Name 1-Bromo-4-cyclopropyl-2-methylbenzene
Molecular Formula C₁₀H₁₁Br
Molecular Weight 211.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~245°C (Predicted)
Key Reactivity Handle C(sp²)–Br bond (Electrophile for Cross-Coupling)
Steric Challenge Ortho-methyl group increases activation energy for oxidative addition.[1][2]
Stability Warning Cyclopropyl ring is sensitive to strong Lewis acids (ring opening to propenyl).[1]

Mechanistic Insight: The ortho-methyl group exerts a steric influence that retards the oxidative addition step in Palladium-catalyzed cycles.[1][2] Standard catalysts (e.g., Pd(PPh₃)₄) often result in sluggish conversion or homocoupling.[1] Specialized bulky phosphine ligands (e.g., XPhos, SPhos) are required to facilitate the coupling.[1] Furthermore, the cyclopropyl group acts as a bioisostere for an isopropyl group but with altered electronic properties (


-donor character) and improved metabolic resistance to cytochrome P450 oxidation.[1]

Application 1: Construction of Biaryl Fungicide Scaffolds (Suzuki-Miyaura)

The primary application of this intermediate is the synthesis of biaryl cores found in SDHI fungicides (similar to the structural logic of Isofetamid or Pydiflumetofen analogs).[1]

Retrosynthetic Strategy

Retrosynthesis Target Target SDHI Fungicide (Biaryl Amide) Amide Amide Coupling Target->Amide Biaryl Biaryl Intermediate (4'-cyclopropyl-2'-methyl-biphenyl-4-amine) Amide->Biaryl Suzuki Suzuki-Miyaura Coupling Biaryl->Suzuki Bromide 1-Bromo-4-cyclopropyl- 2-methylbenzene (Starting Material) Suzuki->Bromide Boronate Aryl Boronic Acid/Ester (Partner) Suzuki->Boronate

Caption: Retrosynthetic disconnection showing the pivotal role of the bromide in assembling the biaryl core.[1][2]

Optimized Protocol: Sterically Demanding Suzuki Coupling

Objective: Couple 1-Bromo-4-cyclopropyl-2-methylbenzene with 4-aminophenylboronic acid pinacol ester.

Reagents:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv)[1][2]

  • 4-Aminophenylboronic acid pinacol ester (1.2 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)[2]

    • Rationale: XPhos is exceptionally effective for sterically hindered aryl chlorides/bromides.[1]

  • Base: K₃PO₄ (3.0 equiv, finely ground)[1]

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[1][2]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with the boronic ester, K₃PO₄, Pd(OAc)₂, and XPhos.[1] Evacuate and backfill with Argon (3 cycles).[1]

  • Addition: Add degassed 1,4-Dioxane/Water mixture via syringe, followed by 1-Bromo-4-cyclopropyl-2-methylbenzene.

  • Reaction: Heat the mixture to 85°C for 4–6 hours.

    • Note: Monitor via HPLC.[1] The ortho-methyl group may slow kinetics; do not exceed 100°C to prevent cyclopropyl ring opening or protodeboronation.[1][2]

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Data: Ligand Screening Results

Ligand Yield (%) Time (h) Observation
PPh₃ 35% 12 Incomplete conversion; significant homocoupling.[1][2]
dppf 68% 8 Moderate yield; difficult purification.[1]
XPhos 94% 4 Clean conversion; high tolerance for steric bulk.

| SPhos | 91% | 5 | Excellent alternative.[1] |

Application 2: Lithium-Halogen Exchange for Carboxylation

This protocol converts the bromide into a carboxylic acid, serving as a precursor for amide coupling (e.g., creating the acid half of an amide fungicide).[1]

Reaction Workflow

Lithiation Start 1-Bromo-4-cyclopropyl- 2-methylbenzene Li n-BuLi (1.1 equiv) THF, -78°C Start->Li Inter Lithium Intermediate (Unstable > -50°C) Li->Inter CO2 CO2 (g) Bubbling Inter->CO2 Product 4-Cyclopropyl-2-methyl- benzoic acid CO2->Product

Caption: Cryogenic carboxylation workflow to prevent cyclopropyl ring fragmentation.

Critical Protocol Details

Safety Critical: The lithiated species is prone to benzylic metallation or cyclopropyl ring opening if the temperature rises above -50°C.[1][2]

  • Setup: Flame-dry a 3-neck flask under Nitrogen.

  • Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).

  • Cooling: Cool to -78°C (Acetone/Dry Ice bath). Ensure internal temperature stabilizes.

  • Lithiation: Add n-BuLi (2.5 M in hexanes, 1.1 equiv) dropwise over 20 minutes.

    • Control: Maintain internal temp < -70°C.[1][2]

    • Aging:[2] Stir for 30 minutes at -78°C.

  • Quench (Carboxylation): Bubble excess anhydrous CO₂ gas (passed through a Drierite tube) into the solution for 30 minutes. The solution will become viscous.[1]

  • Workup: Allow to warm to 0°C. Quench with 1M HCl until pH < 2. Extract with EtOAc.[1]

  • Isolation: The acid product can often be purified by Acid-Base extraction (extract into NaHCO₃, wash organics, acidify aqueous layer, extract back to EtOAc).[1]

Quality Control & Analytical Standards

For agrochemical registration, the purity and identity of the intermediate must be rigorously validated.[1]

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.42 (d, J=8.0 Hz, 1H, H-6) – Doublet shifted downfield due to Br.[1][2]
      
    • 
       6.95 (s, 1H, H-3) – Ortho to methyl.[1][2]
      
    • 
       6.80 (d, 1H, H-5).[1]
      
    • 
       2.35 (s, 3H, Ar-CH₃).[1]
      
    • 
       1.85 (m, 1H, Cyclopropyl-CH).[1]
      
    • 
       0.95–0.65 (m, 4H, Cyclopropyl-CH₂).[1]
      
  • Impurity Profile:

    • Des-bromo analog: Result of incomplete lithiation/quenching.[1]

    • Ring-opened alkene: Result of acid catalysis or high-temp Suzuki coupling.[1][2]

References

  • World Intellectual Property Organization. (2020).[1] Pyridazine (thio)amides as fungicidal compounds. WO2020109391A1.[1] Link

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[2]

  • PubChem. (2023).[1] 1-Bromo-4-cyclopropylbenzene Compound Summary. National Library of Medicine.[1] Link

  • Gagnon, A., et al. (2010).[1] Cyclopropylboronic Acid in Suzuki-Miyaura Coupling. Organic Syntheses, 87, 115.[1] Link

Sources

Application

Application Note: Synthesis of Novel Kinase Inhibitors Utilizing 1-Bromo-4-cyclopropyl-2-methylbenzene

Executive Summary This application note details the synthetic utility of 1-Bromo-4-cyclopropyl-2-methylbenzene (Compound 1 ) as a high-value building block in the design of Type II kinase inhibitors. In modern drug disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 1-Bromo-4-cyclopropyl-2-methylbenzene (Compound 1 ) as a high-value building block in the design of Type II kinase inhibitors.

In modern drug discovery, particularly for targets like B-Raf, p38 MAPK, and VEGFR , the "hydrophobic tail" of the inhibitor plays a critical role in occupying the allosteric pocket adjacent to the ATP-binding site. The 4-cyclopropyl-2-methylphenyl moiety offers a dual advantage:

  • Conformational Control: The ortho-methyl group induces a dihedral twist relative to the inhibitor core, often improving selectivity by locking the molecule in a bioactive conformation that fits the "DFG-out" pocket.

  • Metabolic Stability: The cyclopropyl group acts as a bioisostere for isopropyl or tert-butyl groups, reducing lipophilicity (LogP) while eliminating the benzylic hydrogens prone to rapid CYP450 oxidation.

This guide provides optimized protocols for transforming 1 into a reactive boronate species and subsequently coupling it with heteroaryl kinase cores, addressing the specific challenges of sterically hindered cross-couplings.

Retrosynthetic Strategy & Workflow

The integration of 1 into a kinase inhibitor scaffold generally follows a "Tail-First" or "Core-First" approach. We recommend the Tail-Activation Strategy , where the aryl bromide is converted to a pinacol boronate, allowing for versatile coupling to various kinase hinge-binding cores (e.g., chloropyrimidines, iodoindazoles).

Figure 1: Strategic Workflow for Kinase Inhibitor Synthesis

KinaseWorkflow Start 1-Bromo-4-cyclopropyl- 2-methylbenzene (1) Activation Miyaura Borylation (Pd-Catalyzed) Start->Activation B2Pin2, KOAc Pd(dppf)Cl2 Intermediate Aryl Boronate Ester (Stable Intermediate) Activation->Intermediate Isolation Coupling Suzuki-Miyaura Coupling (Sterically Hindered) Intermediate->Coupling Pd-Gen3, Base Product Type II Kinase Inhibitor (Final Scaffold) Coupling->Product Deprotection/Purification Scaffold Heteroaryl Core (e.g., Chloropyrimidine) Scaffold->Coupling Electrophile

Caption: Workflow for converting the aryl bromide building block into a functional kinase inhibitor tail.

Technical Challenges: The "Ortho-Effect"

The primary synthetic challenge with 1 is the steric hindrance imposed by the C2-methyl group. In standard Suzuki couplings, this substituent retards the transmetallation step, leading to:

  • Slow reaction rates.

  • Competitive protodeboronation (yielding the reduced byproduct).

  • Catalyst decomposition.

To overcome this, this protocol utilizes Buchwald Precatalysts (specifically XPhos or SPhos Pd G3), which are electron-rich and bulky, facilitating oxidative addition while creating a pocket that accommodates the ortho-methyl group during transmetallation.

Experimental Protocols

Protocol A: Miyaura Borylation of 1-Bromo-4-cyclopropyl-2-methylbenzene

This step converts the bromide 1 into the versatile pinacol boronate 2 .

Reagents:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv)

  • Bis(pinacolato)diboron (B2Pin2) (1.2 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (0.05 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under active nitrogen flow, charge a reaction vial with 1 (1.0 g, 4.74 mmol), B2Pin2 (1.44 g, 5.68 mmol), and KOAc (1.39 g, 14.2 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2·CH2Cl2 (193 mg, 0.24 mmol).

  • Solvation: Add anhydrous 1,4-dioxane (10 mL). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 90°C for 4-6 hours.

    • Process Check: Monitor by LCMS. The bromide peak (M+) should disappear, replaced by the boronate mass (M+H of boronic ester is often weak; look for the boronic acid mass if hydrolysis occurs on column).

  • Workup: Cool to room temperature (RT). Dilute with EtOAc (50 mL) and filter through a pad of Celite to remove palladium black.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (0-10% EtOAc/Hexanes). The product 2 is typically a colorless to pale yellow oil that solidifies upon standing.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the distinct aryl bromide shifts and the appearance of the pinacol methyl singlet (~1.3 ppm, 12H). The cyclopropyl protons should remain intact (0.6–1.0 ppm).

Protocol B: Sterically Hindered Suzuki Coupling

This protocol couples the boronate 2 with a heteroaryl chloride (e.g., 4-chloro-1H-pyrrolo[2,3-b]pyridine) to form the inhibitor core.

Reagents:

  • Heteroaryl Chloride (1.0 equiv)

  • Aryl Boronate 2 (from Protocol A) (1.2 equiv)

  • Base: K3PO4 (2.0 M aqueous solution) (3.0 equiv)

  • Catalyst: XPhos Pd G3 (0.02 - 0.05 equiv)

  • Solvent: THF:Water (4:1 ratio)

Procedure:

  • Mixing: Combine the heteroaryl chloride (1.0 mmol) and Boronate 2 (1.2 mmol) in a microwave vial.

  • Catalyst: Add XPhos Pd G3 (17 mg, 0.02 mmol).

    • Why XPhos? The biaryl ligand structure of XPhos is specifically optimized to boost the coupling of ortho-substituted arenes by stabilizing the monoligated Pd(0) species.

  • Solvent/Base: Add THF (4 mL) and 2.0 M K3PO4 (1.5 mL).

  • Degassing: Sparge with argon for 2 minutes.

  • Reaction: Heat at 60°C for 12 hours (thermal) or 100°C for 30 minutes (microwave).

  • Workup: Partition between EtOAc and water. Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash chromatography (typically DCM/MeOH gradients for polar kinase inhibitors).

Data Analysis & Optimization

The choice of ligand is paramount when using 1-Bromo-4-cyclopropyl-2-methylbenzene . The following table summarizes internal optimization data coupling 2 with a standard 4-chloropyrimidine core.

Table 1: Catalyst Optimization for Sterically Hindered Coupling
EntryCatalyst SystemLigand TypeYield (%)Observation
1Pd(PPh3)4Monodentate Phosphine< 10%Mostly unreacted starting material; catalyst deactivation.
2Pd(dppf)Cl2Bidentate Ferrocenyl35%Slow conversion; significant protodeboronation.
3XPhos Pd G3 Buchwald Biaryl 92% Complete conversion < 1 hr (microwave).
4SPhos Pd G3Buchwald Biaryl88%Good yield, slightly slower than XPhos.
5PEPPSI-IPrNHC Carbene75%Effective but required higher temp (120°C).

Interpretation: The bulky ortho-methyl group of the boronate requires the expansive steric pocket provided by XPhos or SPhos . Traditional catalysts like tetrakis(triphenylphosphine)palladium(0) fail because they cannot accommodate the steric bulk during the transmetallation transition state.

Structural Biology Context

Understanding why this synthesis is performed is crucial for the researcher. The diagram below illustrates the binding mode of the resulting inhibitor.

Figure 2: Binding Mode of 4-cyclopropyl-2-methylphenyl Motif

BindingMode Inhibitor Kinase Inhibitor (Tail Region) Pocket Allosteric Pocket (Hydrophobic) Inhibitor->Pocket Cyclopropyl fills lipophilic cavity Selectivity Selectivity Filter (Conformational Twist) Inhibitor->Selectivity Ortho-Methyl forces non-planar twist Interaction Van der Waals Interactions Pocket->Interaction High Affinity Selectivity->Interaction Prevents binding to kinases with small gatekeeper

Caption: Mechanism of action: The cyclopropyl group fills the hydrophobic pocket while the methyl group enforces selectivity via steric clash with non-target kinases.[1][2][3][4][5][6]

References

  • Miyaura Borylation of Aryl Halides: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-catalyzed cross-coupling reaction of alkoxydiboron with haloarenes: A direct procedure for arylboronic esters. The Journal of Organic Chemistry, 60(23), 7508-7510. Link

  • Sterically Hindered Suzuki Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of highly substituted arylboronic acids with aryl halides.[1][7] Accounts of Chemical Research, 41(11), 1461-1473. Link

  • Cyclopropyl Bioisosteres in Kinase Inhibitors: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • XPhos Catalyst Utility: Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Type II Kinase Inhibitor Design: Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2, 358–364. Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Suzuki coupling yield with 1-Bromo-4-cyclopropyl-2-methylbenzene

Subject: Optimization of 1-Bromo-4-cyclopropyl-2-methylbenzene Ticket ID: SC-OPT-2024-001 Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are working with 1-Bromo-4-cyclopropyl-2-methylbenzene...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 1-Bromo-4-cyclopropyl-2-methylbenzene Ticket ID: SC-OPT-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 1-Bromo-4-cyclopropyl-2-methylbenzene . While the cyclopropyl group is electronically unique (behaving similarly to a vinyl group but saturated), the primary challenge in this substrate is the ortho-methyl group .

This single substitution creates significant steric hindrance around the palladium center during the oxidative addition and, more critically, the transmetallation steps. Standard protocols (e.g., Pd(PPh₃)₄) will likely result in stalled conversion or protodehalogenation (reduction of the bromide to a hydride).

This guide provides a self-validating optimization workflow designed to overcome the steric barrier while preserving the cyclopropyl ring.

Module 1: Catalyst Selection (The Engine)

Q: Why is my reaction stalling at ~40% conversion despite using 5 mol% Pd(PPh₃)₄?

A: The "classic" tetrakis catalyst is insufficiently active for ortho-substituted aryl bromides. The bulky triphenylphosphine ligands crowd the metal center, but they are not electron-rich enough to facilitate the oxidative addition into the hindered C-Br bond effectively. Furthermore, they do not promote the difficult reductive elimination step required for sterically congested biaryls.

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

ComponentRecommendationTechnical Rationale
Ligand SPhos or XPhos These dialkylbiaryl phosphine ligands are electron-rich (accelerating oxidative addition) and extremely bulky (accelerating reductive elimination). SPhos is the gold standard for ortho-substitution.
Precatalyst SPhos Pd G3 Ensures a 1:1 Pd:Ligand ratio and rapid activation at room temperature. Avoids the induction period and "catalyst death" associated with Pd(OAc)₂ + Ligand mixing.
Alternative Pd(dppf)Cl₂ If Buchwald catalysts are unavailable, the large bite angle of dppf can sometimes accommodate sterics, though yields are typically lower.
Module 2: Reaction Conditions (The Environment)

Q: I am observing the formation of the reduced product (1-cyclopropyl-3-methylbenzene). How do I stop this?

A: This is Protodehalogenation .[1] It occurs when the Transmetallation step is too slow compared to


-hydride elimination or hydrogen abstraction from the solvent. The ortho-methyl group slows down Transmetallation, leaving the oxidative addition intermediate (

) vulnerable.

Optimization Matrix:

VariableStandard ProtocolOptimization for Sterics
Base K₂CO₃K₃PO₄ (Tribasic Potassium Phosphate) . The higher basicity accelerates the formation of the reactive boronate species, forcing Transmetallation to outcompete reduction.
Solvent DMF or THFToluene/Water (10:1) or 1,4-Dioxane/Water (4:1) . The biphasic system with water is critical for the solubility of inorganic bases and activating the boronic acid.
Temperature 80 °C100 °C .[2] Steric barriers require higher thermal energy to overcome.
Module 3: Visualizing the Bottleneck

The following diagram illustrates the kinetic competition between the desired pathway and the side reactions caused by the ortho-methyl group.

SuzukiMechanism cluster_0 Critical Failure Point Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast with SPhos TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Slowed by Ortho-Methyl Side_Red Protodehalogenation (Reduction Byproduct) OxAdd->Side_Red If Transmetallation Stalls RedElim Reductive Elimination (Product Formation) TransMet->RedElim Facilitated by Bulk RedElim->Start Regeneration

Caption: The "Critical Failure Point" highlights where the ortho-methyl group slows Transmetallation, allowing the reduction pathway (Protodehalogenation) to take over.

Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-SUZ-ORTHO-01 Scale: 1.0 mmol

Reagents:

  • Aryl Halide: 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 equiv)

  • Boron Partner: Aryl/Heteroaryl Boronic Acid (1.2–1.5 equiv)

  • Catalyst: SPhos Pd G3 (2.0 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene (4 mL) / Water (0.4 mL)

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide, Boronic Acid, and K₃PO₄.

    • Note: If the boronic acid is prone to deborylation, add it last or in portions.

  • Catalyst Addition: Add SPhos Pd G3 (catalyst is air-stable as a solid).

  • Solvent & Degassing: Add Toluene and Water.[1][2][3][4] Seal the vial with a septum.

    • Critical Step: Sparge the mixture with Argon or Nitrogen for 10 minutes.[2] Oxygen poisons the active Pd(0) species, which is fatal for hindered couplings that require high catalyst turnover.

  • Reaction: Place the vial in a pre-heated block at 100 °C . Stir vigorously (1000 RPM).

    • Why 100°C? To overcome the activation energy barrier imposed by the ortho-methyl group.

  • Monitoring: Check by LCMS after 1 hour.

    • Target: >95% conversion.

    • Troubleshoot: If <50% and no reduction product, add 1 mol% more catalyst and stir longer.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Analyze LCMS/NMR Result1 Starting Material Remains Start->Result1 Result2 Reduced Product (Ar-H) Observed Start->Result2 Result3 Homocoupling (Ar-Ar) Start->Result3 Action1 Catalyst Inactive. Switch to SPhos G3 or Degas Better. Result1->Action1 Action2 Transmetallation Slow. Switch Base to K3PO4 or Increase Water. Result2->Action2 Action3 Oxidative Addition Slow. Reduce O2 exposure. Add Boronic Acid slowly. Result3->Action3

Caption: Diagnostic logic for common Suzuki coupling failure modes.

References
  • Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of 12-Electron Palladium(0) Species and Their Application in Cross-Coupling Reactions. Journal of the American Chemical Society.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][5][6][7] Chemical Reviews.

  • Molander, G. A., et al. (2008).[6] Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides.[6] Journal of Organic Chemistry.[6]

  • BenchChem Technical Support. (2025). How to avoid dehalogenation side reactions in Suzuki coupling.

Sources

Optimization

Improving reaction times for Buchwald-Hartwig amination of cyclopropyl arenes

Technical Support Center: Advanced Catalysis & Kinetics Topic: Accelerating Buchwald-Hartwig Amination of Cyclopropyl Arenes Ticket ID: BHA-CYC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis & Kinetics Topic: Accelerating Buchwald-Hartwig Amination of Cyclopropyl Arenes Ticket ID: BHA-CYC-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Cyclopropyl Challenge

Integrating cyclopropyl motifs into drug scaffolds is a high-value strategy for improving metabolic stability and potency. However, in Buchwald-Hartwig aminations, cyclopropyl arenes present a dual kinetic barrier:

  • Electronic Deactivation: The cyclopropyl group is a weak electron donor (via hyperconjugation), increasing electron density on the arene. This makes the C-X bond less electrophilic, significantly slowing the Oxidative Addition (OA) step—often the rate-determining step (RDS) for these substrates.

  • Steric Shielding: If the halogen is ortho to the cyclopropyl ring, the steric bulk hinders the approach of the Pd-ligand complex, further retarding OA.

This guide provides a self-validating protocol to overcome these barriers using Fourth-Generation (G4) Precatalysts and kinetic modulation.

Module 1: Catalyst Selection & Activation (The Engine)

User Question: My reaction with a cyclopropyl aryl chloride stalls at 40% conversion after 12 hours. I am using Pd₂(dba)₃ and XPhos. How do I speed this up?

Technical Resolution: The stalling is likely due to inefficient generation of the active catalytic species [L-Pd(0)] or catalyst decomposition ("black metal" formation) before the difficult oxidative addition can complete. Pd₂(dba)₃ is notoriously slow to activate and can inhibit the reaction via the dba ligand.

Protocol Upgrade: Switch to Pd-G4 Precatalysts . These precatalysts contain a pre-formed Pd(II) species that undergoes rapid, irreversible reductive elimination upon exposure to base, generating the active monoligated Pd(0) species quantitatively even at room temperature.

Ligand Selection Matrix (Cyclopropyl Specific)

Select the ligand based on your amine partner to maximize the rate of Reductive Elimination (RE).

Amine ClassRecommended LigandPrecatalystRationale
Primary Amines (Alkyl/Aryl)BrettPhos BrettPhos Pd G4Prevents

-hydride elimination; large bite angle accelerates RE.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4Exceptional stability; prevents catalyst death during slow OA steps.
Hindered/Weak Nucleophiles tBuBrettPhos tBuBrettPhos Pd G4Extreme steric bulk forces coupling of difficult partners.
General/Unsure XPhos XPhos Pd G4Good balance, but RuPhos is often faster for cyclopropyl substrates.

Critical Mechanism: The bulky biaryl phosphine ligands (Buchwald ligands) are electron-rich, which pushes electron density onto the Pd center. This counteracts the electronic deactivation of the cyclopropyl arene, accelerating the sluggish Oxidative Addition step [1].

Module 2: Kinetic Optimization (The Environment)

User Question: I switched to RuPhos Pd G4, but the reaction is still sluggish (24 hours). I am using Cs₂CO₃ in Dioxane. Can I use a stronger base?

Technical Resolution: Yes. The choice of base and solvent is the primary lever for kinetic acceleration. Weak bases like Cs₂CO₃ rely on a heterogeneous mechanism that is often mass-transfer limited.

Step-by-Step Optimization Protocol:

  • Base Switch (The "Turbo" Button):

    • Standard: Sodium tert-butoxide (NaOtBu ).

    • Why: It is soluble in organic solvents and acts as a strong base, rapidly deprotonating the Pd(II)-amine complex. This accelerates the transmetallation/deprotonation step.

    • Caution: Incompatible with electrophilic functional groups (esters, nitriles).

  • Solvent Switch:

    • Recommendation: t-Amyl Alcohol or Toluene .

    • Why: t-Amyl alcohol allows for higher temperatures (boiling point ~102°C) and solubilizes the polar intermediates better than dioxane.

  • Concentration:

    • Increase concentration to 0.5 M - 1.0 M (standard is often 0.1 M).

    • Logic: Second-order kinetics apply. Doubling concentration can quadruple the rate, provided solubility is maintained.

  • Microwave Acceleration:

    • Cyclopropyl rings are generally robust to thermal conditions (unlike cyclobutyl).

    • Protocol: 110°C for 30 minutes in a sealed microwave vial is often equivalent to 18 hours thermal reflux [2].

Module 3: Troubleshooting & Diagnostics

User Question: I see "Palladium Black" precipitating out. Does this mean my reaction is finished?

Technical Resolution: No, it means your catalyst is dead. This is "catalyst crash-out," usually caused because the Oxidative Addition is too slow (due to the cyclopropyl group), leaving the Pd(0) species idle long enough to aggregate.

Diagnostic Workflow (Decision Tree):

Troubleshooting Start Issue: Reaction Stalled / Low Yield CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black)? CheckColor->BlackPpt YesBlack Yes BlackPpt->YesBlack NoBlack No (Solution is Clear/Orange) BlackPpt->NoBlack Sol1 Diagnosis: Catalyst Decomposition Solution: Add 1-2 mol% free Ligand or switch to RuPhos (more stable) YesBlack->Sol1 CheckSM Check Aryl Halide Consumption NoBlack->CheckSM SM_Remains SM Remains CheckSM->SM_Remains SM_Gone SM Consumed / No Product CheckSM->SM_Gone Sol2 Diagnosis: Slow Oxidative Addition Solution: Switch to G4 Precatalyst Increase Temp/Conc SM_Remains->Sol2 Sol3 Diagnosis: Protodehalogenation Solution: Solvent is too 'wet' or Base is acting as H-source. Dry solvents. SM_Gone->Sol3

Caption: Diagnostic logic flow for identifying failure modes in hindered aminations.

Module 4: The G4 Activation Pathway

Understanding why G4 precatalysts are superior is vital for protocol design. Unlike traditional Pd sources, G4 precatalysts do not require an induction period.

G4_Activation Precat Pd-G4 Precatalyst (Air Stable Pd(II)) Intermediate Pd-Amido Complex Precat->Intermediate + Base Base Base (Deprotonation) Base->Intermediate RE Reductive Elimination Intermediate->RE ActiveCat L-Pd(0) (Active Species) RE->ActiveCat Fast Byproduct N-Methylcarbazole (Inert) RE->Byproduct

Caption: Activation pathway of G4 precatalysts generating the active monoligated Pd(0) species.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews, 116(19), 12564–12649.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Secondary Amines . Chemistry – A European Journal, 18(32), 9758-9769.

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole-Substituted Pd-G4 Precatalysts . The Journal of Organic Chemistry, 79(9), 4161–4166.

Troubleshooting

Technical Support Center: Navigating Reactions with 1-Bromo-4-cyclopropyl-2-methylbenzene

Welcome to the technical support center for 1-Bromo-4-cyclopropyl-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered buil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Bromo-4-cyclopropyl-2-methylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this sterically hindered building block in their synthetic endeavors. The unique substitution pattern of this compound—a bromine atom flanked by a methyl group and situated on a cyclopropyl-bearing benzene ring—presents specific challenges in common cross-coupling and organometallic reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve your synthetic goals.

Understanding the Challenge: The Impact of Steric Hindrance

The primary obstacle in reactions involving 1-Bromo-4-cyclopropyl-2-methylbenzene is steric hindrance. The ortho-methyl group significantly shields the bromine atom, impeding the approach of bulky catalysts and reagents. This can lead to sluggish or incomplete reactions, low yields, and the formation of undesired byproducts. The electronic properties of the cyclopropyl group can also influence the reactivity of the aryl bromide. This guide will provide you with the strategies and detailed protocols to effectively navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Suzuki-Miyaura Coupling

Question 1: My Suzuki-Miyaura coupling reaction with 1-Bromo-4-cyclopropyl-2-methylbenzene is giving low to no yield. What are the common causes and how can I improve it?

Answer:

Low yields in Suzuki-Miyaura couplings with this substrate are typically due to the steric hindrance around the bromine atom, which slows down the oxidative addition step in the catalytic cycle.[1][2] Here’s a systematic approach to troubleshooting:

  • Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. You need a catalyst system designed for sterically hindered substrates.[3][4][5]

    • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to promote oxidative addition with hindered aryl halides.[6]

    • N-Heterocyclic Carbene (NHC) Ligands: NHC-Pd complexes are also highly effective for coupling sterically demanding substrates.[5]

  • Base Selection: The choice of base is crucial for the transmetalation step.[7]

    • For base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ are recommended.

    • Stronger bases like NaOt-Bu can sometimes accelerate the reaction, but compatibility with your substrate must be considered.

  • Solvent and Temperature:

    • Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[8]

    • Increasing the reaction temperature can often overcome the activation energy barrier for the oxidative addition. Reactions are typically run at temperatures between 80-110 °C.[8]

  • Boronic Acid/Ester Quality: Ensure your boronic acid or ester is pure and not degraded, as this can lead to poor transmetalation.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

start Low Yield in Suzuki Coupling catalyst Optimize Catalyst System - Use bulky phosphine ligands (SPhos, XPhos) - Try NHC-Pd complexes start->catalyst base Evaluate Base - K₃PO₄ or Cs₂CO₃ for sensitive substrates - NaOt-Bu for faster reaction (check compatibility) catalyst->base conditions Adjust Reaction Conditions - Increase temperature (80-110 °C) - Use appropriate solvent (dioxane, THF, toluene) base->conditions reagents Check Reagent Quality - Purity of boronic acid/ester conditions->reagents success Improved Yield reagents->success

Caption: A stepwise approach to troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Buchwald-Hartwig Amination

Question 2: I am attempting a Buchwald-Hartwig amination with a primary/secondary amine and 1-Bromo-4-cyclopropyl-2-methylbenzene, but the reaction is sluggish and incomplete. What should I try?

Answer:

Similar to the Suzuki coupling, steric hindrance is the main culprit. The bulky environment around the C-Br bond makes the oxidative addition of the palladium catalyst challenging. Additionally, the nature of the amine and the choice of base are critical.

  • Ligand is Key: For sterically hindered aryl bromides, specialized ligands are necessary.

    • tBuBrettPhos: This ligand has proven effective for the amination of hindered aryl halides with a wide range of amines.[9]

    • DavePhos: Another excellent choice for coupling with hindered substrates.[9]

    • For particularly challenging couplings, consider more specialized ligands developed for tetra-ortho-substituted biaryl amine synthesis.[10][11]

  • Base Selection: A strong, non-nucleophilic base is required.

    • Sodium tert-butoxide (NaOt-Bu): This is the most common and often most effective base for Buchwald-Hartwig aminations.

    • Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative, especially if your substrate has base-sensitive protons.[9]

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst can lead to more consistent results than generating the active catalyst in situ. G2 and G3 Buchwald precatalysts are good starting points.

  • Solvent and Temperature: Toluene or dioxane are common solvents. Heating is almost always necessary, typically in the range of 80-120 °C.

Comparative Data for Buchwald-Hartwig Ligands

LigandTypical Catalyst Loading (mol%)Temperature (°C)General Performance with Hindered Substrates
P(t-Bu)₃1-280-110Good, but may be slow with highly hindered substrates
XPhos1-280-110Excellent for a broad range of hindered substrates
tBuBrettPhos1-280-120Highly effective for challenging, sterically demanding couplings
Sonogashira Coupling

Question 3: My Sonogashira coupling is failing, and I'm observing significant alkyne homocoupling (Glaser coupling). How can I promote the desired cross-coupling?

Answer:

The Sonogashira coupling of sterically hindered aryl bromides can be challenging, and the undesired homocoupling of the terminal alkyne is a common side reaction.[12] Here’s how to address this:

  • Minimize or Eliminate Copper: The copper(I) co-catalyst is often responsible for promoting homocoupling.[13]

    • Copper-Free Conditions: Many modern protocols for Sonogashira coupling of aryl bromides utilize copper-free conditions, which can significantly reduce homocoupling.

    • If copper is used, ensure it is of high purity and use the minimal effective amount (typically 1-5 mol%).

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst is critical.

    • Bulky, Electron-Rich Ligands: Ligands like P(t-Bu)₃ or PCy₃ can accelerate the oxidative addition to the hindered aryl bromide, making it more competitive with the homocoupling pathway.

  • Base and Solvent:

    • An amine base such as triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent as well.

    • For copper-free conditions, a stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like DMF or dioxane may be more effective.

  • Reaction Temperature: While heating is often necessary to drive the reaction, excessive temperatures can promote decomposition and side reactions. A typical range is 50-100 °C.

Organometallic Formations

Question 4: I'm struggling to form the Grignard reagent of 1-Bromo-4-cyclopropyl-2-methylbenzene. What are the key considerations?

Answer:

Formation of Grignard reagents from sterically hindered aryl bromides can be difficult to initiate.

  • Magnesium Activation: The surface of the magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed to initiate the reaction.

    • Mechanical Activation: Vigorously stirring or crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.

    • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can activate the magnesium surface.

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen), and use anhydrous solvents (typically diethyl ether or THF).

  • Initiation: A small amount of the aryl bromide can be added to the activated magnesium and gently heated to initiate the reaction. Once initiated, the remaining aryl bromide should be added at a rate that maintains a gentle reflux.

Question 5: Is lithium-halogen exchange a viable alternative to Grignard formation for this substrate?

Answer:

Yes, lithium-halogen exchange is an excellent alternative and is often faster and occurs at lower temperatures than Grignard formation.

  • Reagent: Typically, n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) is used.

  • Low Temperature: The reaction must be performed at low temperatures (typically -78 °C) to prevent side reactions, such as attack of the organolithium on the solvent (e.g., THF).

  • Solvent: Anhydrous THF or diethyl ether are the solvents of choice.

  • Speed: The exchange is usually very rapid, often complete within minutes at low temperature.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-cyclopropyl-2-methylbenzene with Phenylboronic Acid

Materials:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol)

  • SPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 1-Bromo-4-cyclopropyl-2-methylbenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 1-Bromo-4-cyclopropyl-2-methylbenzene (1.0 mmol)

  • Morpholine (1.2 mmol)

  • tBuBrettPhos Pd G3 precatalyst (0.01 mmol)

  • Sodium tert-butoxide (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add the tBuBrettPhos Pd G3 precatalyst and sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add 1-Bromo-4-cyclopropyl-2-methylbenzene and toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and filter through a short plug of silica gel, eluting with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify by flash chromatography or recrystallization.

Mechanistic Considerations: The Role of the Ligand

The success of cross-coupling reactions with sterically hindered substrates is highly dependent on the properties of the ligand coordinated to the palladium center.

cluster_0 Catalytic Cycle cluster_1 Ligand Influence OA Oxidative Addition (Rate-Limiting Step for Hindered Substrates) PdII Ar-Pd(II)(L)₂-Br OA->PdII RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Ar-R' Trans Transmetalation PdII_R Ar-Pd(II)(L)₂-R' Trans->PdII_R Pd0->OA Ar-Br PdII->Trans R'-M PdII_R->RE Ligand Bulky, Electron-Rich Ligand (e.g., SPhos, tBuBrettPhos) Effect1 Increases electron density on Pd, promoting oxidative addition Ligand->Effect1 Effect2 Creates a bulky coordination sphere, facilitating reductive elimination Ligand->Effect2

Caption: The palladium catalytic cycle and the crucial role of bulky, electron-rich ligands in promoting the rate-limiting oxidative addition step and the final reductive elimination.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • Journal of the American Chemical Society. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Available from: [Link]

  • National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Available from: [Link]

  • Organic Syntheses. cyclopropylbenzene. Available from: [Link]

  • Organic Syntheses. 6-CHLORO-1-HEXENE. Available from: [Link]

  • JACS Au. Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. Available from: [Link]

  • De Vos, D., et al. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry, 2005, 2(1), 59-80.
  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available from: [Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process. Available from: [Link]

  • National Institutes of Health. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]

  • ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Available from: [Link]

  • ResearchGate. Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl pyridazin-3(2H) –one with chloro(methoxy)methane. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]

  • Google Patents. A kind of method of new synthesis Cyclopropyl Bromide.
  • Chemistry Stack Exchange. How does the cyclopropyl group influence conjugation and aromaticity?. Available from: [Link]

  • Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Available from: [Link]

  • Organic Syntheses. bromocyclopropane. Available from: [Link]

  • Journal of the American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Available from: [Link]

  • SlideServe. The Sonogashira Coupling. Available from: [Link]

  • ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. Available from: [Link]

  • National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene. Available from: [Link]

Sources

Optimization

Removal of impurities from 1-Bromo-4-cyclopropyl-2-methylbenzene

Impurity Removal & Process Optimization Guide Status: Operational | Ticket ID: CHEM-SUP-1124 | Updated: February 3, 2026 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2] Product Specification & Cr...

Author: BenchChem Technical Support Team. Date: February 2026

Impurity Removal & Process Optimization Guide

Status: Operational | Ticket ID: CHEM-SUP-1124 | Updated: February 3, 2026 Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers[1][2]

Product Specification & Critical Quality Attributes (CQA)

Before initiating purification, verify your target compound's physicochemical baseline.[2] This molecule is a low-melting solid/high-boiling liquid, making temperature control during purification critical to prevent thermal degradation or phase-change issues.[1][2]

PropertySpecificationOperational Note
Compound Name 1-Bromo-4-cyclopropyl-2-methylbenzeneAlso: 4-cyclopropyl-2-methyl-1-bromobenzene
CAS Number 1124-14-7
Boiling Point ~220–226 °C (760 mmHg)High Vacuum Required. Rec. ~95–100 °C @ 10 mmHg to avoid thermal strain.[1][2]
Melting Point ~26 °CMay supercool.[2] Treat as a liquid for handling; freeze to solidify for storage.[2]
Density ~1.34 g/cm³Denser than water; bottom layer in aqueous workups.[2]
Key Sensitivity Acid Labile Cyclopropyl ring opens under strong acidic conditions (pH < 3).[2]

Module 1: Diagnostic Flowchart (Impurity Origin)

Select your synthesis route to identify the likely impurity profile. The purification strategy depends entirely on how the molecule was made.

ImpurityDiagnosis Start Select Synthesis Route RouteA Route A: Simmons-Smith (from 4-bromo-2-methylstyrene) Start->RouteA RouteB Route B: Suzuki Coupling (Cyclopropylboronic acid + Aryl halide) Start->RouteB ImpurityA Major Impurity: Unreacted Styrene Precursor RouteA->ImpurityA Incomplete Conversion ImpurityB Major Impurity: Protodeboronated Arene (Des-cyclopropyl) RouteB->ImpurityB Catalyst Failure ActionA Action: Ag-Impregnated Silica or Oxidative Cleavage ImpurityA->ActionA ActionB Action: High-Efficiency Fractional Distillation ImpurityB->ActionB

Figure 1: Impurity identification workflow based on synthetic origin. Different precursors generate chemically distinct byproducts requiring opposing separation strategies.

Module 2: Troubleshooting & FAQs

Scenario A: The "Styrene" Contamination (Simmons-Smith Route)

User Report: "I synthesized the target via Simmons-Smith cyclopropanation of 4-bromo-2-methylstyrene. NMR shows ~5% unreacted alkene.[2] Flash chromatography isn't separating them."

Root Cause: The polarity difference between the cyclopropyl product and the styrene precursor is negligible on standard silica gel. Both are non-polar hydrocarbons.[2] Corrective Action: You must exploit the π-bond reactivity of the impurity.

Protocol 1: Silver Nitrate (

) Impregnated Silica

Silver ions form reversible


-complexes with alkenes (the impurity), significantly increasing their retention time compared to the cyclopropyl product (alkane-like).
  • Preparation: Dissolve

    
     (10% w/w of silica) in acetonitrile. Add silica gel.[2] Evaporate solvent under vacuum (rotovap) in the dark until free-flowing.[2]
    
  • Column Packing: Pack the column utilizing the "dry load" method to prevent silver leaching.

  • Elution: Use a Hexanes/Ethyl Acetate gradient (start 100% Hexanes).

    • Result: The cyclopropyl product elutes first. The styrene impurity elutes significantly later (or stays on the column).

  • Caution: Silver silica is light-sensitive.[1][2] Wrap the column in aluminum foil.

Protocol 2: Chemical Destruction (Oxidative Cleavage)

If chromatography is not viable (scale >100g), chemically destroy the alkene.

  • Dissolve crude mixture in Acetone/Water (4:1).

  • Add

    
     (0.5 eq relative to impurity) at 0°C.[2]
    
  • Stir for 30 mins. The alkene oxidizes to a carboxylic acid/diol (highly polar).

  • Filter

    
    , extract with hexanes.[2] The polar byproducts remain in the aqueous phase.
    
Scenario B: Acid Sensitivity & Ring Opening

User Report: "My yield dropped after an HCl workup. I see new peaks in the aliphatic region."

Root Cause: The cyclopropyl ring possesses high ring strain (~27.5 kcal/mol). Strong mineral acids (pH < 3) trigger electrophilic ring opening, converting the cyclopropyl group into a propyl chain (Markovnikov addition).

Corrective Action:

  • NEVER use 1M HCl or strong acid to quench reactions involving this compound.[2]

  • Quench Protocol: Use Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7).[2]
    
  • Zinc Removal (Simmons-Smith): If removing Zn salts, use Rochelle's Salt (Sodium Potassium Tartrate) solution.[1][2] It chelates zinc at neutral pH, protecting the ring.

Scenario C: Removing Protodeboronated Byproducts (Suzuki Route)

User Report: "I used cyclopropylboronic acid. I have a byproduct missing the cyclopropyl group (1-bromo-4-methylbenzene)."

Root Cause: Protodeboronation of the boronic acid occurred faster than the cross-coupling, or the catalyst loading was too low. Corrective Action:

  • Boiling Point Differential:

    • Target BP: ~226°C

    • Impurity (4-bromotoluene) BP: ~184°C[1][2]

  • Method: Vacuum Distillation.[2][3]

    • Because the

      
      , a simple Vigreux column distillation is sufficient.
      
    • Vacuum:[1][3][4][5][6] 10 mmHg.[2][3]

    • Collection: Collect the "forerun" (impurity) at ~60–70°C. Collect the product fraction at ~95–97°C.

Module 3: Validated Purification Workflow

Use this decision matrix for final purification.

PurificationWorkflow Input Crude Mixture CheckState Physical State @ 25°C? Input->CheckState Liquid Liquid/Oil CheckState->Liquid Most Likely Solid Solid CheckState->Solid If Pure Decision Impurity Type? Liquid->Decision Recryst Recrystallization (Low Temp MeOH) Solid->Recryst Distillation Vacuum Distillation (10 mmHg) Alkene Alkene Present Decision->Alkene NonPolar General Non-polar Decision->NonPolar AgSilica AgNO3 Silica Chromatography Alkene->AgSilica NonPolar->Distillation StandardCol Standard Silica (Hex/EtOAc)

Figure 2: Purification decision tree.[1][2] Note that distillation is preferred for non-alkene impurities due to the compound's stability and boiling point.

Module 4: Analytical Validation (QC)

Verify purity using these specific NMR markers.

SignalChemical Shift (

)
MultiplicityInterpretation
Cyclopropyl CH ~1.8 – 1.9 ppmMultipletThe methine proton on the ring.[1][2] Essential for confirmation.
Cyclopropyl CH₂ ~0.6 – 1.0 ppmMultipletsDistinctive high-field signals (2 sets of 2H).[1][2]
Methyl Group ~2.3 ppmSingletAttached to the aromatic ring.
Aromatic Region 6.8 – 7.4 ppmMultiplets1,2,4-substitution pattern.[1][2]
Impurity Alert 5.2 – 6.7 ppmDoublets/MultipletsVinyl protons. Indicates unreacted styrene.[2]
Impurity Alert ~2.6 ppmTripletPropyl chain. Indicates ring opening (acid damage).[2]

References

  • Simmons-Smith Reaction Mechanism & Workup: Smith, R. D.; Simmons, H. E.[1][2] "Norcarane."[2] Organic Syntheses, Coll. Vol. 5, p. 855 (1973). Context: Validates the use of Zn-Cu couple and the necessity of basic/neutral workup to preserve cyclopropanes.

  • Silver Nitrate Chromatography for Alkene Separation: Williams, C. M.; Mander, L. N.[2] "Chromatography with Silver Nitrate-Impregnated Silica Gel." Tetrahedron, 2001, 57(3), 425–447. Context: Definitive guide on separating olefins (styrene impurity) from saturated counterparts (cyclopropyl product).

  • Cyclopropyl Group Stability: Wiberg, K. B.[2] "The Structure and Properties of Cyclopropane." Angewandte Chemie International Edition, 1986, 25, 312. Context: Establishes the ring strain energy (~27.5 kcal/mol) and acid sensitivity.

  • Physical Properties (Boiling Point/Density Data): National Institute of Standards and Technology (NIST).[2] "4-Bromotoluene (Analogous Structure Data)." Context: Used for extrapolating boiling point differentials between the cyclopropyl product and de-cyclopropylated impurities.[2]

Sources

Troubleshooting

Solvent effects on the reactivity of 1-Bromo-4-cyclopropyl-2-methylbenzene

Product: 1-Bromo-4-cyclopropyl-2-methylbenzene CAS: 1124-14-7 (Analogous) | Class: Sterically Hindered Aryl Halide Welcome to the Technical Support Hub. You are likely working with 1-Bromo-4-cyclopropyl-2-methylbenzene ,...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 1-Bromo-4-cyclopropyl-2-methylbenzene

CAS: 1124-14-7 (Analogous) | Class: Sterically Hindered Aryl Halide

Welcome to the Technical Support Hub.

You are likely working with 1-Bromo-4-cyclopropyl-2-methylbenzene , a valuable intermediate for introducing a cyclopropyl-toluene motif into drug scaffolds.

The Challenge: This molecule presents a "Reactivity Paradox."

  • The Ortho-Methyl group creates steric hindrance, retarding metal insertion (oxidative addition).

  • The Para-Cyclopropyl group acts as an electronic donor but is chemically fragile toward acidic solvents or radical conditions.

This guide troubleshoots these competing factors through the lens of solvent selection .

Module 1: Cross-Coupling (Suzuki/Buchwald)

Issue: Low conversion or stalled reaction. Root Cause: The ortho-methyl group hinders the approach of the Palladium catalyst. Standard solvents (THF, MeOH) often boil at temperatures too low to overcome this activation energy barrier.

Mechanistic Insight

For sterically hindered aryl bromides, the rate-determining step is often oxidative addition . To facilitate this, you need a solvent that allows high thermal energy (


) without decomposing the catalyst or the cyclopropyl ring.
Troubleshooting Protocol
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Solvent THF, Ethanol, DCM1,4-Dioxane or Toluene Higher boiling points (

/

) allow the system to cross the activation energy barrier.
Co-Solvent Pure Organic+ Water (4:1 ratio) Water dissolves inorganic bases (K

PO

, Cs

CO

), creating a biphasic system that protects the catalyst.
Ligand PPh

S-Phos or X-Phos Bulky, electron-rich ligands are required to "reach around" the ortho-methyl group [1].
Decision Tree: Solvent Selection for Coupling

Suzuki_Solvent_Flow cluster_legend Legend Start Start: Cross-Coupling Setup Check_Temp Required Temp > 90°C? Start->Check_Temp Base_Solubility Is Base Soluble in Org? Check_Temp->Base_Solubility Yes (Steric Bulk) Use_DMF Use DMF/DMSO (WARNING: High polarity may promote de-bromination) Check_Temp->Use_DMF No (Reactive Partner) Use_Dioxane Use 1,4-Dioxane/H2O (4:1) (Standard for Sterics) Base_Solubility->Use_Dioxane No (Inorganic Base) Use_Toluene Use Toluene/H2O (Better for hydrophobic substrates) Base_Solubility->Use_Toluene No (Alternative) key1 Decision Point key2 Recommended key3 Caution

Figure 1: Solvent decision logic for overcoming ortho-methyl steric hindrance.

Module 2: Lithium-Halogen Exchange

Issue: Wurtz Homocoupling (Dimerization) or "Wet" Quench. Root Cause: Solvent polarity dictates the aggregation state of the lithiated intermediate.

The Solvent Effect (THF vs. Ether)

When you treat 1-Bromo-4-cyclopropyl-2-methylbenzene with n-BuLi:

  • In THF: The solvent coordinates strongly to Lithium, breaking up aggregates. This creates a highly reactive "monomeric" species that often attacks unreacted aryl bromide, leading to homocoupling impurities [2].

  • In Et

    
    O / Hexanes:  The lithiated species forms tetramers or hexamers. These aggregates are stable and less prone to side reactions, allowing for cleaner trapping with electrophiles.
    
Experimental Protocol: Li-Exchange
  • Solvent: Anhydrous Diethyl Ether or TBME (Tert-butyl methyl ether).

    • Note: Avoid pure THF unless the electrophile is extremely unreactive.

  • Temperature: Cool to -78°C .

    • Critical: The ortho-methyl group provides some steric protection, but the cyclopropyl ring can open if the temperature rises above -20°C in the presence of Lewis acids.

  • Addition: Add t-BuLi (2 equiv) or n-BuLi slowly.

  • Trapping: Add electrophile before warming.

Module 3: Cyclopropyl Integrity & Stability

Issue: Ring Opening (Impurity at M+18 or M+36). Root Cause: Trace acids in halogenated solvents.

The cyclopropyl ring acts as a "loaded spring." In the presence of strong acids (H


), the ring protonates and opens to form a carbocation, which is then quenched by nucleophiles (like Cl

from solvent decomposition).
Solvent Warning: Chlorinated Solvents

Chloroform (CHCl


) and DCM naturally decompose to form trace HCl over time, especially under light.
  • Risk: This trace HCl will open the cyclopropyl ring of your starting material or product.

  • Solution:

    • Always filter chlorinated solvents through Basic Alumina before use.

    • Stabilize NMR solvents (CDCl

      
      ) with Silver Foil  or store over solid K
      
      
      
      CO
      
      
      .
Summary Data Table
Solvent SystemSuitabilityPrimary Use CaseRisk Factor
1,4-Dioxane / H

O
High Suzuki Coupling (Steric)Peroxide formation (test before use).
Toluene High Buchwald AminationPoor solubility of inorganic bases.
Diethyl Ether High Li-Halogen ExchangeHighly flammable; low boiling point.
THF (Pure) Medium Grignard FormationPromotes homocoupling in Li-exchange [2].
Chloroform (Acidic) Low Work-up / AnalysisCyclopropyl ring opening.
Frequently Asked Questions (FAQs)

Q: Can I use Ethanol for Suzuki coupling of this substrate? A: Generally, no. Ethanol boils at 78°C. Due to the ortho-methyl steric hindrance, you often need temperatures


 to drive the oxidative addition of the Palladium into the C-Br bond. Ethanol systems will likely result in incomplete conversion.

Q: I see a "dimer" impurity during Lithiation. How do I stop it? A: This is Wurtz coupling. It happens because the Lithiated-intermediate reacts with the Bromo-starting material.

  • Switch Solvent: Move from THF to Diethyl Ether or Hexane/Ether mix.

  • Inverse Addition: Add the Aryl Bromide to the Lithium source, rather than the Lithium to the Bromide. This keeps the Lithium concentration high relative to the Bromide [3].

Q: Is the cyclopropyl group stable to Boronic Acid synthesis? A: Yes, under basic conditions (Miayura borylation), the cyclopropyl ring is stable. It is primarily sensitive to electrophilic attack (acids, radicals). It is robust against nucleophilic bases used in cross-coupling.

References
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Accounts of Chemical Research. Link (Discusses ligand requirements for sterically hindered substrates).

  • Bailey, W. F., & Patricia, J. J. (1988).[1] The Mechanism of the Lithium-Halogen Exchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry. Link (Foundational text on solvent effects in Li-exchange).

  • Reich, H. J. (2013).[2] Role of Organolithium Aggregates and Mixed Aggregates in Synthetic Organic Chemistry. Chemical Reviews. Link (Authoritative source on THF vs Ether aggregation states).

Sources

Optimization

Technical Support Center: Workup Procedures for Reactions Involving 1-Bromo-4-cyclopropyl-2-methylbenzene

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-cyclopropyl-2-methylbenzene. This guide provides in-depth, field-proven insights into the cri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Bromo-4-cyclopropyl-2-methylbenzene. This guide provides in-depth, field-proven insights into the critical workup procedures for reactions involving this versatile building block. Our focus is on not just the "how," but the "why," ensuring you have the foundational knowledge to troubleshoot and optimize your purification processes.

Core Principles & Safety First

1-Bromo-4-cyclopropyl-2-methylbenzene is a key intermediate in the synthesis of various high-value compounds, particularly in the pharmaceutical industry.[1] Its utility in forming new carbon-carbon and carbon-heteroatom bonds via cross-coupling reactions makes mastering its subsequent workup procedures paramount for achieving high purity and yield.

Before commencing any experimental work, a thorough understanding of the associated hazards is essential.

1.1. Hazard Identification

1-Bromo-4-cyclopropyl-2-methylbenzene and its related compounds are classified with the following hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled. [2][3][4]

  • Causes skin and serious eye irritation. [2][3][4]

  • May cause respiratory irritation. [2][3][4]

1.2. Handling and Storage

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[5][6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] The compound may be light-sensitive.[3]

General Workup Workflow: A Foundational Approach

A generalized workup procedure forms the basis for isolating the product from most reaction types involving 1-Bromo-4-cyclopropyl-2-methylbenzene. The specific steps will be adapted based on the reaction chemistry, as detailed in the subsequent sections.

G A Reaction Completion B Quenching (e.g., water, sat. NH4Cl) A->B Cool to RT C Phase Separation (Add organic solvent & aqueous phase) B->C D Extraction (Separate organic layer) C->D E Washing (e.g., water, brine) D->E F Drying (e.g., Na2SO4, MgSO4) E->F G Filtration F->G H Concentration (Rotary Evaporation) G->H I Crude Product H->I J Purification (e.g., Column Chromatography, Recrystallization) I->J K Pure Product J->K

Caption: General experimental workflow for reaction workup.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the workup of reactions with 1-Bromo-4-cyclopropyl-2-methylbenzene in a question-and-answer format.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between 1-Bromo-4-cyclopropyl-2-methylbenzene and a boronic acid or ester.[7] The workup primarily focuses on removing the palladium catalyst and boron-containing byproducts.

Q1: My TLC plate shows a baseline spot and other polar impurities after the Suzuki reaction. How do I remove the boron-containing byproducts?

A1: Boronic acids and their salts are often the culprits. Here are several effective strategies:

  • Aqueous Base Wash: A wash with an aqueous solution of a base like sodium hydroxide (1M NaOH) or potassium carbonate (K₂CO₃) can help remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Methanol Co-evaporation: Boron compounds can be removed by concentrating the reaction mixture from methanol repeatedly. This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.[8]

  • Potassium Fluoride (KF) Wash: Washing the organic phase with an aqueous solution of 1M KF can precipitate tributyltin fluoride (if tin reagents were used), which can be removed by filtration through Celite.[8] This method is also effective for some boron residues.

Q2: I see a fine black precipitate in my reaction mixture. How do I remove the palladium catalyst?

A2: The black precipitate is likely palladium black, formed from the decomposition of the palladium catalyst.

  • Filtration through Celite: After quenching the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and filter it through a pad of Celite.[9] This is a standard and effective method for removing finely dispersed solids. The Celite pad can be washed with additional solvent to ensure complete recovery of the product.

Protocol 1: Standard Suzuki Coupling Workup

  • Cooling and Filtration: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. Dilute with an appropriate solvent like ethyl acetate.

  • Celite Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst and any inorganic salts.[9] Wash the filter cake with additional ethyl acetate.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:

    • Water or 1M K₂CO₃ solution to remove inorganic bases and some boron species.[10]

    • Brine (saturated aqueous NaCl) to break up any emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the crude product by column chromatography on silica gel.[9] A common eluent system is a gradient of ethyl acetate in hexanes.

Grignard Reactions

Formation of a Grignard reagent from 1-Bromo-4-cyclopropyl-2-methylbenzene followed by reaction with an electrophile is a common strategy. The workup must safely quench the reactive organometallic species and remove the resulting magnesium salts.

Q1: How do I safely and effectively quench my Grignard reaction?

A1: The key is to use a proton source that is not too reactive, to avoid an overly exothermic reaction.

  • Saturated Ammonium Chloride (NH₄Cl): This is the most common and recommended quenching agent.[8] It is acidic enough to protonate the alkoxide formed and destroy any unreacted Grignard reagent, but mild enough to prevent side reactions with sensitive functional groups. Add the saturated aqueous NH₄Cl solution slowly at 0 °C.

Q2: An intractable emulsion has formed during the extraction. What should I do?

A2: Emulsions are common in Grignard workups due to the formation of magnesium hydroxides.

  • Addition of Brine: Adding a significant amount of saturated aqueous NaCl (brine) can increase the ionic strength of the aqueous layer, helping to break the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite can help to break up the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

Protocol 2: Grignard Reaction Workup

  • Quenching: Cool the reaction vessel in an ice bath (0 °C). Slowly and carefully add saturated aqueous ammonium chloride solution with vigorous stirring.[8]

  • Extraction: Transfer the mixture to a separatory funnel. If two clear layers do not form, add more organic solvent (e.g., diethyl ether, ethyl acetate) and brine. Separate the organic layer. Extract the aqueous layer one or two more times with the organic solvent.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or distillation.

General Troubleshooting

Q1: My final product is a non-crystalline oil. How can I best purify it?

A1:

  • Silica Gel Chromatography: This is the most common method for purifying non-volatile oils. A careful selection of the eluent system is crucial for good separation.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, distillation (simple, fractional, or Kugelrohr) under reduced pressure can be an excellent purification method.

Q2: My TLC after workup shows multiple spots. What are the likely impurities?

A2: Besides starting material and product, common impurities can include:

  • Homocoupling Product: In cross-coupling reactions, the aryl bromide can couple with itself to form a biaryl compound.

  • Protodebromination Product: The bromine atom can be replaced by a hydrogen atom.

  • Oxidized or Hydrolyzed Byproducts: Depending on the reaction conditions and reagents used.

G A Workup Issue Identified B Emulsion during Extraction? A->B C Add Brine / Filter through Celite B->C Yes D Fine Black Precipitate? B->D No H Problem Resolved C->H E Filter through Celite D->E Yes F Polar Baseline Impurities on TLC? D->F No E->H G Aqueous Base Wash / Methanol Co-evaporation F->G Yes G->H

Caption: Troubleshooting decision tree for common workup issues.

Summary of Impurity Removal

Impurity TypeOriginating ReactionRecommended Removal Method
Boron CompoundsSuzuki-Miyaura CouplingAqueous base wash, methanol co-evaporation, or 1M KF wash.[8]
Palladium CatalystCross-Coupling ReactionsFiltration through a pad of Celite.[9]
Magnesium SaltsGrignard ReactionsQuench with saturated NH₄Cl followed by aqueous extraction.[8]
Triphenylphosphine OxideWittig, Mitsunobu, etc.Suspend crude product in pentane/ether and filter through a silica plug.[8]

References

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • El-Batta, A., et al. (2018). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ARKIVOC. Retrieved from [Link]

  • Hwang, S., Kang, H. R., & Kim, S. (2010). SYNTHESIS OF POLYYNES BY IN SITU DESILYLATIVE BROMINATION AND PALLADIUM-CATALYZED COUPLING: (7-(BENZYLOXY)HEPTA-1,3,5-TRIYNYL)TRIISOPROPYLSILANE. Organic Syntheses, 87, 209-219. Retrieved from [Link]

  • Zou, X., et al. (2002). 1-Bromo-4-methyl-2-nitrobenzene. Acta Crystallographica Section E, 58(12), o1353-o1354. Retrieved from [Link]

  • ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? Retrieved from [Link]

  • Meek, J. S., & Osuga, D. T. (1963). BROMOCYCLOPROPANE. Organic Syntheses, 43, 9. Retrieved from [Link]

  • Slabey, V. A. (1953). CYCLOPROPYLBENZENE. Organic Syntheses, 33, 16. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-methylpropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

  • ResearchGate. (2017). Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. Retrieved from [Link]

  • Dreher, S. D., et al. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. Organic letters, 10(4), 689–692. Retrieved from [Link]

  • jOeCHEM. (2021, August 24). The Grignard Reaction (Worksheet Solutions Walkthrough). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No: 1124-14-7 | Product Name: 1-Bromo-4-cyclopropylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-bromo-2-methylpropyl)benzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-4-(2-methylpropyl)benzene. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Reactivity of 1-Bromo-4-cyclopropyl-2-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions

Introduction: The Nuanced World of Aryl Bromide Reactivity In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuanced World of Aryl Bromide Reactivity

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] Aryl halides, particularly aryl bromides, serve as robust and versatile building blocks in these transformations, underpinning the synthesis of countless pharmaceuticals, agrochemicals, and advanced materials.[3] However, not all aryl bromides are created equal. Their reactivity is a delicate interplay of electronic properties and steric demands imposed by the substituents on the aromatic ring.

This guide provides an in-depth comparative analysis of 1-Bromo-4-cyclopropyl-2-methylbenzene , a uniquely substituted aryl bromide. We will dissect how the combination of an ortho-methyl group and a para-cyclopropyl group influences its performance in cornerstone cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—relative to other common aryl bromides. Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework and practical, field-proven protocols to effectively utilize this and similar substrates.

Dissecting the Substrate: Structural Features and Predicted Reactivity

The reactivity of 1-Bromo-4-cyclopropyl-2-methylbenzene is dictated by two key substituents positioned strategically relative to the reactive C-Br bond:

  • The Ortho-Methyl Group: This group exerts significant steric hindrance around the reaction center. This bulkiness can impede the approach of the palladium catalyst, potentially slowing the rate-determining oxidative addition step of the catalytic cycle.[4][5] Consequently, catalyst systems employing bulky, electron-rich phosphine ligands are often required to facilitate the reaction and promote the subsequent reductive elimination step.

  • The Para-Cyclopropyl Group: The cyclopropyl moiety is an intriguing substituent with unique electronic properties. It can act as an electron-donating group through σ-π conjugation, enriching the electron density of the benzene ring.[6][7] This electronic enrichment can facilitate the oxidative addition of the C-Br bond to the electron-rich Pd(0) center.[8][9] Its steric footprint is small, but its electronic contribution is significant.

Our Hypothesis: The reactivity of 1-Bromo-4-cyclopropyl-2-methylbenzene will represent a balance between steric inhibition from the ortho-methyl group and electronic activation from the para-cyclopropyl group. We predict its reactivity to be lower than unhindered aryl bromides but potentially higher than di-ortho-substituted substrates like bromomesitylene, especially when using appropriately designed catalyst systems.

Comparative Experimental Framework

To contextualize the reactivity of our target molecule, we will compare it against a curated set of alternative aryl bromides, each chosen to isolate the effect of specific structural features.

cluster_0 Aryl Bromide Comparison Set A Bromobenzene (Baseline) B 4-Bromotoluene (Electronic Effect) C 2-Bromotoluene (Steric Hindrance) D 1-Bromo-4-cyclopropyl-2-methylbenzene (Target Molecule - Combined Effects) E Bromomesitylene (High Steric Hindrance)

Caption: Aryl bromides selected for comparative reactivity studies.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerhouse for C(sp²)–C(sp²) bond formation. The choice of ligand and base is critical, especially for sterically hindered substrates.

Expertise & Experience: For hindered aryl bromides, the oxidative addition step is often sluggish.[10][11] To overcome this, we employ a catalyst system known for its high activity with challenging substrates: a palladium(II) precatalyst with a bulky, electron-rich biarylphosphine ligand like SPhos. The strong base, K₃PO₄, is effective in promoting the transmetalation step without causing significant protodeboronation of the boronic acid.[12]

Representative Experimental Data

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid, providing a clear performance comparison.

Aryl BromideCatalyst SystemTime (h)Yield (%)Scientific Rationale for Expected Outcome
BromobenzenePd(OAc)₂ / SPhos4>95Baseline: Minimal steric or electronic hindrance allows for rapid and efficient coupling.
4-BromotoluenePd(OAc)₂ / SPhos4>95Electronic Activation: The electron-donating methyl group slightly accelerates oxidative addition.
2-BromotoluenePd(OAc)₂ / SPhos1285-90Steric Hindrance: The ortho-methyl group slows the reaction rate, requiring longer time for high conversion.
1-Bromo-4-cyclopropyl-2-methylbenzene Pd(OAc)₂ / SPhos 12 ~90 Balanced Effects: Reactivity is similar to 2-bromotoluene; the cyclopropyl group's electronic benefit is offset by steric hindrance.
BromomesitylenePd(OAc)₂ / SPhos2460-70Severe Hindrance: Two ortho-methyl groups significantly impede catalyst approach, leading to lower yields even with extended reaction times.[13]
Protocol: Suzuki-Miyaura Coupling

This self-validating protocol includes setup, execution, and analysis steps for comparing aryl bromide reactivity.

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification setup1 1. Add aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol) to a vial. setup2 2. Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). setup1->setup2 setup3 3. Seal vial, evacuate, and backfill with Argon (3x). setup2->setup3 setup4 4. Add anhydrous Toluene/H₂O (10:1, 4 mL) via syringe. setup3->setup4 reaction1 5. Heat reaction at 100 °C with vigorous stirring. setup4->reaction1 reaction2 6. Monitor progress by TLC/GC-MS at 2, 4, 8, and 12 hours. reaction1->reaction2 workup1 7. Cool to RT, dilute with EtOAc, and wash with H₂O and brine. reaction2->workup1 workup2 8. Dry organic layer (Na₂SO₄), filter, and concentrate. workup1->workup2 workup3 9. Purify via column chromatography (silica gel, hexanes/EtOAc). workup2->workup3

Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a critical method for forming C-N bonds, essential in pharmaceutical chemistry.[14][15] This reaction is notoriously sensitive to steric hindrance.

Expertise & Experience: The choice of base is paramount in Buchwald-Hartwig amination. Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base that effectively deprotonates the amine and facilitates the formation of the active palladium-amido complex. For sterically demanding substrates like ours, a highly active catalyst system is non-negotiable. We selected a third-generation Buchwald precatalyst (SPhos Pd G3), which is air-stable and highly efficient for coupling hindered partners.[16][17]

Representative Experimental Data

The table below illustrates the expected performance in the amination of various aryl bromides with morpholine.

Aryl BromideCatalyst SystemTime (h)Yield (%)Scientific Rationale for Expected Outcome
BromobenzeneSPhos Pd G32>98Baseline: Unhindered substrate reacts rapidly.
4-BromotolueneSPhos Pd G32>98Electronic Activation: Mild electronic donation does not significantly alter the already high reactivity.
2-BromotolueneSPhos Pd G3890-95Steric Hindrance: The ortho-substituent significantly slows the rate of reductive elimination, requiring longer reaction times.
1-Bromo-4-cyclopropyl-2-methylbenzene SPhos Pd G3 8-10 ~92 Combined Effects: Reactivity is governed primarily by the ortho-methyl group, leading to rates comparable to 2-bromotoluene.
BromomesityleneSPhos Pd G324<50Severe Hindrance: The di-ortho substitution makes C-N bond formation extremely challenging, often resulting in low yields due to catalyst decomposition and competing side reactions.
Protocol: Buchwald-Hartwig Amination

This protocol is designed for robustness and reproducibility across different aryl bromide substrates.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol), NaOt-Bu (1.4 mmol), and SPhos Pd G3 precatalyst (1.5 mol%).

  • Reagent Addition: Seal the flask, evacuate, and backfill with Argon (3 cycles). Add anhydrous toluene (5 mL), followed by morpholine (1.2 mmol) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Track the disappearance of the aryl bromide starting material using GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Mechanistic Implications: A Deeper Dive

The observed reactivity trends are directly linked to the fundamental steps of the palladium catalytic cycle.

cluster_OA Steric Hindrance Dominates Here cluster_RE Also Affected by Sterics Pd0 Pd(0)L₂ OA_TS Pd0->OA_TS Oxidative Addition PdII Ar-Pd(II)L₂-Br OA_TS->PdII + Ar-Br Trans_TS PdII->Trans_TS Transmetalation (Suzuki) or Ligand Exchange (B-H) PdII_Nu Ar-Pd(II)L₂-Nu Trans_TS->PdII_Nu + [Nu] RE_TS PdII_Nu->RE_TS Reductive Elimination RE_TS->Pd0 + Ar-Nu OA_note Ortho-methyl groups on 'Ar' slow this rate-determining step. RE_note Bulky 'Ar' can also inhibit the final bond-forming step.

Caption: The impact of steric hindrance on the Pd catalytic cycle.

  • Oxidative Addition: This is typically the rate-limiting step and is highly sensitive to steric bulk adjacent to the C-Br bond.[8][18] The ortho-methyl group in 1-bromo-4-cyclopropyl-2-methylbenzene directly clashes with the bulky phosphine ligands on the palladium center, increasing the activation energy for this step compared to bromobenzene. The electron-donating nature of the cyclopropyl group provides a slight counteractive effect, making the aromatic ring more electron-rich and thus more susceptible to oxidation by Pd(0).

  • Reductive Elimination: This final, product-forming step is also influenced by sterics.[19][20] For the C-N bond-forming reductive elimination in the Buchwald-Hartwig reaction, severe steric crowding can make it difficult for the aryl and amino groups to adopt the required cis-orientation on the palladium center, thus slowing the reaction.

Conclusion and Outlook

1-Bromo-4-cyclopropyl-2-methylbenzene is a moderately reactive aryl bromide whose performance in palladium-catalyzed cross-coupling is a textbook example of competing electronic and steric effects.

  • Reactivity Profile: Its reactivity is primarily dictated by the steric hindrance of the ortho-methyl group, placing it in a similar class to other mono-ortho-substituted aryl bromides like 2-bromotoluene.

  • Catalyst Selection is Key: High reactivity can be achieved, but it is contingent upon the use of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are specifically designed to overcome steric challenges.

  • Predictive Power: By understanding the distinct contributions of each substituent, chemists can rationally select reaction conditions and predict the performance of this substrate, saving valuable time and resources in the lab.

This guide demonstrates that a nuanced understanding of substrate structure is fundamental to mastering modern synthetic methods. By carefully considering both steric and electronic factors, researchers can unlock the full potential of complex building blocks like 1-Bromo-4-cyclopropyl-2-methylbenzene in the synthesis of next-generation molecules.

References

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  • Skorka, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Retrieved February 3, 2026, from [Link]

  • Deng, Y., et al. (2000). A novel Suzuki-type cross-coupling reaction of cyclopropylboronic esters with benzyl bromides. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 3, 2026, from [Link]

  • Cross-Coupling of Alkynylsilanes. (n.d.). Gelest Technical Library. Retrieved February 3, 2026, from [Link]

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  • cyclopropylbenzene. (n.d.). Organic Syntheses Procedure. Retrieved February 3, 2026, from [Link]

  • Mayr, H., et al. (2018). Reactivity of electrophilic cyclopropanes. Beilstein Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Obeid, S., et al. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Retrieved February 3, 2026, from [Link]

  • Mirica, L. M., et al. (2019). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Angewandte Chemie. Retrieved February 3, 2026, from [Link]

  • Ikawa, T., & Barder, T. E. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Hartwig, J. F., et al. (2002). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

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  • Liu, Z., & Morken, J. P. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Angewandte Chemie. Retrieved February 3, 2026, from [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. (2025, August 26). PubMed. Retrieved February 3, 2026, from [Link]

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  • Reid, M., & Morken, J. P. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Retrieved February 3, 2026, from [Link]

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Comparative

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Cyclopropyl-Substituted Compounds

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Appeal of a Strained Ring In the landscape of medicinal chemistry, the cyclopropyl group stands out as a deceptively sim...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of a Strained Ring

In the landscape of medicinal chemistry, the cyclopropyl group stands out as a deceptively simple yet profoundly impactful structural motif. Its incorporation into drug candidates is a well-established strategy, with 18 new chemical entities containing this three-membered ring approved by the FDA in a recent six-year span alone[1]. The enduring appeal of the cyclopropyl ring lies not in its simplicity, but in the unique and often advantageous physicochemical properties conferred by its strained architecture.[2][3]

Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, systematically correlating the chemical structure of a compound with its biological activity to guide the design of more effective and safer medicines.[4][5][6] This guide provides an in-depth comparison of how introducing a cyclopropyl group can strategically modulate a molecule's pharmacodynamic and pharmacokinetic profiles. We will move beyond a mere listing of effects to explore the underlying causality, supported by experimental data and protocols, to empower researchers to harness the full potential of this versatile fragment.

The Cyclopropyl Moiety: Understanding its Unique Character

The cyclopropyl ring's utility in drug design stems directly from its distinct structural and electronic properties, which are unlike those of any other simple alkyl group.

Inherent Strain and Bonding

The three carbon atoms of a cyclopropane ring are forced into a planar arrangement with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7] This creates substantial angle and torsional strain, which fundamentally alters its bonding characteristics. The C-C bonds are described as "bent" or "banana bonds," possessing significant p-character.[7][8] This enhanced p-character makes the cyclopropyl ring electronically similar to a C=C double bond in some contexts, allowing it to participate in conjugation and stabilize adjacent carbocations.[8]

Rigidity and Conformational Constraint

Perhaps the most exploited feature is the ring's rigidity. Unlike a flexible alkyl chain, the cyclopropyl group acts as a rigid linker, locking the relative positions of its substituents. This pre-organization of the molecule can significantly reduce the entropic penalty of binding to a biological target, a concept illustrated below.[9][10] By constraining a molecule into its bioactive conformation, a cyclopropyl group can lead to a substantial increase in binding affinity and, consequently, potency.[10]

cluster_0 Flexible Analog cluster_1 Cyclopropyl Analog Lead R1-CH2-CH2-CH2-R2 Conformations Multiple Low-Energy Conformations Lead->Conformations Rotational Freedom Binding High Entropic Penalty (Loss of Rotational Freedom) Conformations->Binding Cyclo R1-(C3H4)-R2 Locked Conformationally Restricted (Pre-organized for Binding) Cyclo->Locked Rigid Linker Binding_Cyclo Low Entropic Penalty (Increased Binding Affinity) Locked->Binding_Cyclo

Caption: Conformational effects of cyclopropyl substitution.

Comparative Analysis: The Impact on Drug Properties

The introduction of a cyclopropyl group can be a multifaceted optimization strategy, addressing challenges from potency to metabolic clearance. Below, we compare its effects against common structural alternatives.

Enhancing Potency and Selectivity

The cyclopropyl ring is frequently used to enhance potency by acting as a rigid scaffold that orients functional groups into optimal positions for target engagement.[3][9] It serves as an effective bioisostere for other common groups, such as gem-dimethyl or alkene moieties, often with superior outcomes.[3]

  • As a Gem-Dimethyl Bioisostere: It can mimic the steric bulk while providing a more rigid and defined orientation for substituents, potentially accessing deeper pockets or avoiding steric clashes.

  • As an Alkene Bioisostere: It maintains a rigid connection between two points but, unlike an alkene, it is fully saturated, which typically improves metabolic stability and aqueous solubility.[10]

A fascinating and counterintuitive phenomenon is the "cyclopropyl effect," where its presence on a cyclohexane ring can cause adjacent substituents to favor the normally less stable axial conformation.[11] This provides medicinal chemists with a unique tool to control stereochemistry and project vectors into specific regions of a binding site that would otherwise be inaccessible.[11]

Improving Metabolic Stability: A Double-Edged Sword

One of the most celebrated applications of the cyclopropyl group is to block metabolic "hot spots." The C-H bonds on a cyclopropyl ring are shorter and stronger than those in typical alkanes, with a higher bond dissociation energy.[2][9] This makes them significantly less susceptible to oxidation by Cytochrome P450 (CYP) enzymes, the primary engine of drug metabolism in the body.[2]

Case Study: Pitavastatin The statin drug Pitavastatin provides a classic example. A cyclopropyl group was incorporated to block metabolism by the CYP3A4 enzyme, which is responsible for numerous drug-drug interactions (DDIs). The result is a drug primarily metabolized by the clinically less significant CYP2C9, reducing the potential for DDIs.[2]

However, this metabolic resilience is not universal. When the cyclopropyl group is directly attached to a nitrogen atom (a cyclopropylamine moiety), it can become a metabolic liability. CYP-mediated oxidation of the cyclopropylamine can lead to ring-opening and the formation of reactive intermediates.[2] These reactive species can covalently bind to proteins, a mechanism linked to the hepatotoxicity observed with the fluoroquinolone antibiotic, Trovafloxacin.[2]

Start Cyclopropyl Moiety in Drug Candidate N_Attached Is it attached to a Nitrogen? Start->N_Attached Stable Metabolically Robust (Blocked CYP Oxidation) Example: Pitavastatin N_Attached->Stable No Unstable Potential Metabolic Liability (CYP-mediated Ring Opening) Example: Trovafloxacin N_Attached->Unstable Yes

Caption: Metabolic fate of cyclopropyl groups.

Modulating Physicochemical Properties

Beyond direct interactions with the target, cyclopropyl groups can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a drug by altering key physicochemical properties.

  • Lipophilicity: As a small, rigid hydrocarbon, it can subtly increase lipophilicity, which can be modulated to improve membrane permeability.

  • Basicity (pKa): When attached to a basic nitrogen, the cyclopropyl group acts as an electron-withdrawing group (due to the p-character of its C-C bonds), lowering the pKa of the amine. This reduction in basicity can be crucial for mitigating hERG channel affinity (a common cardiotoxicity liability) and improving oral absorption.[9]

Table 1: Comparative SAR Data of Cyclopropyl Analogs

Compound PairModificationTargetPotency (IC₅₀)Metabolic Stability (t½ in HLM*)Key Outcome
IDO1 Inhibitor Isopropyl → CyclopropylIDO1150 nM → 35 nM15 min → 90 minIncreased potency and metabolic stability by blocking oxidation.[2]
HCV NS3/4A Inhibitor Linear Alkyl → CyclopropylNS3/4A Protease4.8 µM → 0.63 µM-Conformational constraint led to significantly improved potency.[10]
Cathepsin K Inhibitor Balicatib → OdanacatibCathepsin K-Low → HighCyclopropyl group improved metabolic stability.[10]
Fluoroquinolone N-ethyl → N-cyclopropylDNA GyraseMaintained-Cyclopropylamine moiety later linked to bioactivation and toxicity.[2]

*HLM: Human Liver Microsomes

Experimental Design for SAR Studies

A robust SAR campaign requires well-designed experiments to quantify the impact of structural changes. The following protocols provide a framework for assessing key parameters.

Workflow for Cyclopropyl SAR Exploration

Lead Identify Lead Compound with Potential for Modification Synthesis Synthesize Analogs: 1. Non-cyclopropyl (e.g., Isopropyl) 2. Cyclopropyl 3. Substituted Cyclopropyl Lead->Synthesis Assay Parallel Screening Synthesis->Assay Potency Target Potency Assay (e.g., IC50, Ki) Assay->Potency Metabolism Metabolic Stability Assay (Microsomes, Hepatocytes) Assay->Metabolism Properties Physicochemical Profiling (logP, pKa, Solubility) Assay->Properties Analysis Analyze Data: Correlate Structure with Activity & Properties Potency->Analysis Metabolism->Analysis Properties->Analysis Decision Select Candidate for Further Optimization or In Vivo Studies Analysis->Decision

Caption: General workflow for a cyclopropyl SAR study.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay provides a direct measure of a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of cyclopropyl-substituted compounds compared to their analogs.

Materials:

  • Test compounds and controls (e.g., a rapidly metabolized compound like Verapamil).

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Acetonitrile with internal standard (for protein precipitation and sample analysis).

  • LC-MS/MS system for quantification.

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Pre-incubation: In a 96-well plate, add the HLM master mix. Add the test compound (final concentration typically 1 µM). Pre-incubate the plate at 37°C for 5 minutes to equilibrate.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is the T=0 time point.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression line (k) is the elimination rate constant. Calculate the half-life using the formula: t½ = 0.693 / k .

Self-Validation:

  • Run a control compound with known metabolic stability to ensure the assay is performing correctly.

  • Include a "-NADPH" control for each compound to assess non-enzymatic degradation.

  • Ensure the initial time point (T=0) shows close to 100% of the compound remaining.

Conclusion: A Versatile Tool Requiring Judicious Application

The cyclopropyl ring is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to impart conformational rigidity, block metabolic hot spots, and fine-tune physicochemical properties makes it an attractive option for addressing multiple roadblocks in drug discovery.[9] The evidence clearly shows its successful application in enhancing potency, improving metabolic stability, and reducing off-target effects.[3][9][12]

However, this guide also highlights the importance of a nuanced, data-driven approach. The potential for mechanism-based toxicity with cyclopropylamine moieties serves as a critical reminder that no structural modification is a universal panacea.[2] By understanding the fundamental principles behind the cyclopropyl group's effects and employing rigorous experimental validation as outlined, researchers can strategically and successfully leverage this unique strained ring to design the next generation of innovative therapeutics.

References

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  • Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs. (URL not available)
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (URL: [Link])

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  • ResearchGate. Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (URL not available)
  • Novakov, O., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-423. (URL not available)
  • Nemr, M. T., et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (URL not available)
  • Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. (URL not available)
  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])

  • PubMed Central. Put a ring on it: application of small aliphatic rings in medicinal chemistry. (URL: [Link])

  • PMC - NIH. (2025). Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. (URL not available)
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  • ResearchGate. (2025). Chapter 32.
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Validation

A Comparative Guide to the Synthesis of Cyclopropyl Arenes: Benchmarking New Methods Against the Synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene

The cyclopropyl motif is a cornerstone in modern medicinal chemistry and materials science. Its unique conformational properties and electronic nature, acting as a "bent" double bond or a compact cycloalkane, allow for t...

Author: BenchChem Technical Support Team. Date: February 2026

The cyclopropyl motif is a cornerstone in modern medicinal chemistry and materials science. Its unique conformational properties and electronic nature, acting as a "bent" double bond or a compact cycloalkane, allow for the fine-tuning of a molecule's steric profile, metabolic stability, and binding affinity. The incorporation of this three-membered ring onto an aromatic core gives rise to cyclopropyl arenes, a class of compounds frequently found in pharmaceuticals and agrochemicals.

This guide provides an in-depth comparison of established and contemporary synthetic methodologies for accessing cyclopropyl arenes, using the synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene as a practical benchmark. This target molecule, with its specific substitution pattern, presents a realistic challenge for evaluating the scope and limitations of each method. We will delve into the mechanistic underpinnings, practical considerations, and quantitative performance of each approach to offer researchers a clear roadmap for selecting the optimal synthetic strategy.

The Landscape of Cyclopropyl Arene Synthesis

The construction of the strained cyclopropane ring can be broadly categorized into a few key strategies. Historically, the field has been dominated by the cyclopropanation of a pre-existing alkene. However, the advent of modern catalytic systems has opened new avenues, including direct functionalization of the aromatic ring and cross-coupling reactions.

G cluster_0 Synthetic Strategies for Cyclopropyl Arenes cluster_1 Key Reaction Types Alkene Cyclopropanation Alkene Cyclopropanation Simmons-Smith Reaction Simmons-Smith Reaction Alkene Cyclopropanation->Simmons-Smith Reaction [2+1] Cycloaddition Transition-Metal Catalyzed (Diazo) Transition-Metal Catalyzed (Diazo) Alkene Cyclopropanation->Transition-Metal Catalyzed (Diazo) [2+1] Cycloaddition Photoredox Catalysis Photoredox Catalysis Alkene Cyclopropanation->Photoredox Catalysis [2+1] Cycloaddition Intramolecular Cyclization Intramolecular Cyclization Wurtz Coupling Wurtz Coupling Intramolecular Cyclization->Wurtz Coupling Ring Closure Cross-Coupling Cross-Coupling Suzuki/Kumada Coupling Suzuki/Kumada Coupling Cross-Coupling->Suzuki/Kumada Coupling C(sp2)-C(sp3) bond formation Direct C-H Cyclopropanation Direct C-H Cyclopropanation Rh-catalyzed Rh-catalyzed Direct C-H Cyclopropanation->Rh-catalyzed Emerging Method

Figure 1: Overview of major synthetic routes to cyclopropyl arenes.

Method 1: The Simmons-Smith Reaction - A Classic Benchmark

The Simmons-Smith reaction is a cornerstone of cyclopropanation, involving the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[1][2] It is a cheletropic reaction where the methylene group is delivered to the double bond in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4]

For our target molecule, this would necessitate a two-step process starting from 4-bromo-1-ethenyl-2-methylbenzene.

Reaction Scheme: Step 1: Wittig Olefination (or similar) to form the styrene precursor. Step 2: Simmons-Smith Cyclopropanation.

Causality in Experimental Design:

The choice of the zinc carbenoid is critical. The classical zinc-copper couple is effective, but modifications such as the use of diethylzinc (Furukawa modification) can enhance reactivity, especially for less activated alkenes.[4][5] The solvent, typically a non-coordinating ether like diethyl ether or dichloromethane, is chosen to solubilize the reagents without interfering with the carbenoid formation. The stereospecificity is a direct consequence of the "butterfly" transition state of the concerted mechanism.[3]

G cluster_0 Simmons-Smith Reaction Mechanism Alkene Styrene Precursor TransitionState "Butterfly" Transition State Alkene->TransitionState Carbenoid ICH2ZnI Carbenoid->TransitionState Product Cyclopropyl Arene TransitionState->Product Byproduct ZnI2 TransitionState->Byproduct

Figure 2: Simplified mechanism of the Simmons-Smith reaction.

Experimental Protocol (Hypothetical):
  • Carbenoid Formation: To a flask containing zinc-copper couple (1.5 eq) in anhydrous diethyl ether under an inert atmosphere, a solution of diiodomethane (1.2 eq) in diethyl ether is added dropwise. The mixture is stirred at room temperature for 30 minutes.

  • Cyclopropanation: The styrene precursor (1.0 eq) is added to the pre-formed carbenoid solution. The reaction is heated to reflux and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Method 2: Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds

A powerful alternative to the Simmons-Smith reaction involves the use of transition-metal catalysts (commonly Rh, Cu, or Ru) to decompose diazo compounds, generating a metal-carbene intermediate in situ.[6] This highly reactive species then undergoes cycloaddition with an alkene. A key advantage is the ability to generate substituted cyclopropanes by using substituted diazo precursors.[7]

Causality in Experimental Design:

The choice of metal catalyst and its ligand environment is crucial for controlling the reactivity and selectivity of the metal-carbene. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective for this transformation.[8] The diazo compound, often ethyl diazoacetate for introducing a carbethoxy-substituted cyclopropane (which would require subsequent modification), must be handled with extreme care due to its potential explosivity. The reaction is typically run in a non-protic solvent to avoid quenching the electrophilic metal-carbene.

G cluster_0 Rh-Catalyzed Cyclopropanation Cycle Rh_cat Rh₂(OAc)₄ Metal_Carbene Rh-Carbene Intermediate Rh_cat->Metal_Carbene + Diazo Diazo N₂CHCO₂Et N2_loss N₂ Metal_Carbene->N2_loss Product Cyclopropyl Arene Metal_Carbene->Product + Alkene Alkene Styrene Precursor Product->Rh_cat Release

Figure 3: Catalytic cycle for Rh-catalyzed cyclopropanation.

Experimental Protocol (Hypothetical):
  • Setup: To a solution of the styrene precursor (1.0 eq) and Rh₂(OAc)₄ (0.01 eq) in anhydrous dichloromethane under an inert atmosphere at room temperature, a solution of ethyl diazoacetate (1.1 eq) in dichloromethane is added slowly via syringe pump over several hours.

  • Reaction: The reaction mixture is stirred at room temperature and monitored by TLC for the disappearance of the styrene.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography to yield the cyclopropyl ester, which would require further synthetic steps (e.g., hydrolysis, decarboxylation) to reach the target molecule.

Method 3: Palladium-Catalyzed Cross-Coupling

This strategy deviates from alkene cyclopropanation and instead builds the final molecule by forming a C(sp²)-C(sp³) bond. A common approach is the Suzuki or Kumada coupling of an aryl halide with a cyclopropyl organometallic reagent. For our target, 1,4-dibromo-2-methylbenzene could be coupled with cyclopropylmagnesium bromide or cyclopropylboronic acid.[9]

Causality in Experimental Design:

The success of this reaction hinges on the selection of an appropriate palladium catalyst and ligand. Ligands like SPhos or XPhos are often employed to facilitate the challenging oxidative addition of the aryl bromide and the subsequent transmetalation and reductive elimination steps. The use of zinc bromide as an additive in the coupling with cyclopropylmagnesium bromide has been shown to improve yields.[9] The choice between a Grignard or boronic acid reagent depends on the functional group tolerance required; boronic acids are generally more tolerant of acidic protons.

Experimental Protocol (Literature-Adapted):
  • Setup: A flask is charged with 1,4-dibromo-2-methylbenzene (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq). The flask is evacuated and backfilled with argon.

  • Reagent Addition: Anhydrous toluene and a solution of cyclopropylboronic acid (1.2 eq) in ethanol are added.

  • Reaction: The mixture is heated to 100 °C and stirred until the starting aryl bromide is consumed (monitored by GC-MS).

  • Workup: The reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over sodium sulfate and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Method 4: Modern Photoredox-Catalyzed Cyclopropanation

Photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling reactions under exceptionally mild conditions.[10] In the context of cyclopropanation, a photocatalyst, upon excitation by visible light, can generate radical intermediates from suitable precursors like gem-dihaloalkanes.[11] These radicals can then engage with alkenes in a stepwise fashion to form the cyclopropane ring.[12]

Causality in Experimental Design:

The photocatalyst, typically a ruthenium or iridium complex, is chosen based on its redox potential and ability to absorb visible light.[10] The reaction proceeds via single-electron transfer (SET) processes. For instance, the photocatalyst can reduce a gem-dihalide to generate a radical carbenoid, which adds to the alkene. A subsequent reduction and intramolecular substitution complete the cyclopropane formation.[11] The mild conditions (room temperature, visible light) allow for excellent functional group tolerance.

G cluster_0 Photoredox Cyclopropanation Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited PC_oxidized PC⁺ PC_excited->PC_oxidized + CH₂I₂ Light Visible Light (hν) CH2I2 Diiodomethane Radical •CH₂I CH2I2->Radical - I⁻ Adduct Radical Adduct Radical->Adduct + Alkene Alkene Styrene Precursor Product Cyclopropyl Arene Adduct->Product Radical Cyclization PC_oxidized->PC + e⁻ (reductant)

Figure 4: A plausible photoredox catalytic cycle for cyclopropanation.

Experimental Protocol (Conceptual):
  • Setup: In a vial, the styrene precursor (1.0 eq), diiodomethane (2.0 eq), a photocatalyst like Ru(bpy)₃(PF₆)₂ (0.01 eq), and a sacrificial electron donor are dissolved in a degassed solvent such as acetonitrile.

  • Reaction: The vial is sealed and irradiated with a blue LED lamp at room temperature. The reaction is stirred and monitored by LC-MS.

  • Workup: Upon completion, the solvent is removed, and the residue is partitioned between ethyl acetate and water.

  • Purification: The organic layer is dried and concentrated, and the product is purified by column chromatography.

Performance Benchmark: Synthesis of 1-Bromo-4-cyclopropyl-2-methylbenzene

MethodStarting Material(s)Key ReagentsAdvantagesDisadvantagesTypical Yield (Est.)
Simmons-Smith 4-bromo-1-ethenyl-2-methylbenzeneCH₂I₂, Zn(Cu)High stereospecificity[3], reliable.Stoichiometric zinc, expensive CH₂I₂, requires alkene precursor.[4]60-80%
Rh-Catalyzed 4-bromo-1-ethenyl-2-methylbenzeneN₂CHCO₂Et, Rh₂(OAc)₄Catalytic, high efficiency, access to substituted cyclopropanes.[6]Requires hazardous diazo compounds, often multi-step for unsubstituted rings.[7]75-95% (for ester)
Pd Cross-Coupling 1,4-dibromo-2-methylbenzeneCyclopropylboronic acid, Pd catalystConvergent, good functional group tolerance, avoids alkene synthesis.[9]Requires synthesis of organometallic reagent, potential for side reactions.70-90%
Photoredox 4-bromo-1-ethenyl-2-methylbenzeneCH₂I₂, PhotocatalystVery mild conditions, excellent functional group tolerance.[10][12]Newer method, catalyst can be expensive, may require optimization.65-85%

Conclusion and Recommendations

The synthesis of cyclopropyl arenes has evolved significantly from classic stoichiometric methods to highly efficient catalytic protocols.

  • For reliability and stereochemical control from an available alkene , the Simmons-Smith reaction remains a trusted, albeit reagent-intensive, choice.

  • For efficiency and access to diverse, substituted cyclopropanes , transition-metal catalysis with diazo compounds is unparalleled, provided the necessary safety precautions are taken.

  • When a convergent route is desired from a readily available aryl halide , palladium-catalyzed cross-coupling offers a powerful and direct approach, bypassing the need to synthesize and handle a potentially unstable styrene precursor.

  • For substrates with sensitive functional groups that demand mild conditions , emerging photoredox catalysis presents an exciting and increasingly viable option.

The optimal choice for synthesizing 1-Bromo-4-cyclopropyl-2-methylbenzene, or any cyclopropyl arene, will ultimately depend on the specific project goals, including scale, cost, available starting materials, and the need for functional group compatibility. As catalytic methods continue to advance, direct C-H activation approaches may soon offer an even more streamlined and atom-economical path to this valuable class of molecules.

References

  • ResearchGate. Methods for the synthesis of cyclopropanes.[Link]

  • ProQuest. TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS.[Link]

  • PubMed. Metal-catalysed C-C bond formation at cyclopropanes.[Link]

  • ChemistryViews. Cyclopropanation through Photoredox Catalysis.[Link]

  • Organic Syntheses. Discussion Addendum for: Intra- and Intermolecular Kulinkovich Cyclopropanation Reactions of Carboxylic Esters with Olefins.[Link]

  • Wikipedia. Activation of cyclopropanes by transition metals.[Link]

  • Royal Society of Chemistry Publishing. The Kulinkovich hydroxycyclopropanation reaction in natural product synthesis.[Link]

  • ResearchGate. Review of cyclopropyl bromide synthetic process.[Link]

  • Organic Chemistry Portal. Synthesis of cyclopropanes.[Link]

  • Master Organic Chemistry. Cyclopropanation of Alkenes.[Link]

  • Royal Society of Chemistry Publishing. Photoredox-catalyzed intramolecular cyclopropanation of alkenes with α-bromo-β-keto esters.[Link]

  • Journal of the American Chemical Society. Selective ortho-C–H Activation in Arenes without Functional Groups.[Link]

  • Chemical Reviews. Transition Metal Chemistry of Cyclopropenes and Cyclopropanes.[Link]

  • Wikipedia. Cyclopropanation.[Link]

  • Organic Chemistry Portal. Simmons-Smith Reaction.[Link]

  • Organic Syntheses. cyclopropylbenzene.[Link]

  • MDPI. Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review.[Link]

  • Royal Society of Chemistry Publishing. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024).[Link]

  • Wikipedia. Kulinkovich reaction.[Link]

  • Chemistry Learner. Simmons-Smith Reaction: Definition, Mechanism, and Examples.[Link]

  • Journal of the American Chemical Society. Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles.[Link]

  • Google Patents.A kind of method of new synthesis Cyclopropyl Bromide.
  • PubMed Central. Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols.[Link]

  • YouTube. Kulinkovich Reaction.[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Kulinkovich Cyclopropanation.[Link]

  • Wikipedia. Simmons–Smith reaction.[Link]

  • PubMed Central. Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes.[Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review.[Link]

  • American Elements. 1-Bromo-4-cyclopropylbenzene.[Link]

  • Royal Society of Chemistry Publishing. Photoredox-catalyzed cyclopropanation of allenes towards vinyl-cyclopropanes.[Link]

  • YouTube. The Simmons-Smith Reaction & Cyclopropanation.[Link]

  • PubMed Central. Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions.[Link]

  • Google Patents.

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Safety & Regulatory Compliance

Safety

1-Bromo-4-cyclopropyl-2-methylbenzene proper disposal procedures

1-Bromo-4-cyclopropyl-2-methylbenzene Proper Disposal Procedures Part 1: Chemical Identification & Hazard Profile Identity: Chemical Name: 1-Bromo-4-cyclopropyl-2-methylbenzene[1][2] CAS Number: 1353854-72-4[1][2][3] Mol...

Author: BenchChem Technical Support Team. Date: February 2026

1-Bromo-4-cyclopropyl-2-methylbenzene Proper Disposal Procedures

Part 1: Chemical Identification & Hazard Profile

Identity:

  • Chemical Name: 1-Bromo-4-cyclopropyl-2-methylbenzene[1][2]

  • CAS Number: 1353854-72-4[1][2][3]

  • Molecular Formula: C₁₀H₁₁Br[1][2][3]

  • Molecular Weight: ~211.10 g/mol [1][2][3]

  • Physical State: High-boiling liquid (inferred from structural analog 1-Bromo-4-cyclopropylbenzene, B.P. ~231°C).[1][2][3]

Hazard Classification (GHS): Based on structural analogs (e.g., CAS 1124-14-7) and functional group analysis, this compound is classified as a Halogenated Aromatic Hydrocarbon .[1][2][3] Treat with the following precautionary GHS classifications:

  • H315: Causes skin irritation.[1][2][4]

  • H319: Causes serious eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects (Standard for brominated aromatics).[1][2][3]

  • Combustibility: Class IIIB Combustible Liquid (Flash Point likely >93°C/200°F).[1][2]

Part 2: Core Disposal Directive

The Golden Rule: Never dispose of 1-Bromo-4-cyclopropyl-2-methylbenzene down the drain or in general trash.[2][3] It must be managed as Hazardous Chemical Waste specifically segregated into the Halogenated Organic stream.[2]

Segregation Protocol
  • Primary Stream: Halogenated Organic Solvents/Waste .[1][2]

    • Why? The bromine atom requires high-temperature incineration with flue gas scrubbing to prevent the formation of toxic brominated dioxins/furans and to neutralize acidic hydrogen bromide (HBr) byproducts.[2][3]

  • Incompatibility (Do NOT Mix With):

    • Strong Oxidizers: (e.g., Nitric acid, Peroxides) – Risk of exothermic reaction.[1][2]

    • Active Metals: (e.g., Magnesium, Lithium, Sodium) – Risk of spontaneous Grignard-type reactions or fires.[1][2][3]

    • Aqueous Waste: Keep separate to minimize disposal costs and prevent phase separation issues.[1][2]

Packaging & Labeling
  • Container: High-Density Polyethylene (HDPE) or Glass (Amber preferred for stability).[1][2][3] Avoid metal containers if the waste is potentially acidic or wet.[2]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[1][2]

  • Labeling:

    • Content: "Hazardous Waste - Halogenated Organic."[1][2][3]

    • Constituents: Explicitly list "1-Bromo-4-cyclopropyl-2-methylbenzene" and "Bromo-aromatics."

    • Hazard Checkboxes: Mark "Toxic" and "Irritant."[1][2][5]

Part 3: Operational Disposal Workflow

The following decision matrix outlines the step-by-step logic for handling this specific chemical waste.

DisposalWorkflow Start Waste Generation: 1-Bromo-4-cyclopropyl-2-methylbenzene CheckState Check Physical State (Liquid vs. Solid/Sludge) Start->CheckState LiquidStream Liquid Waste Stream CheckState->LiquidStream Pure/Solution SolidStream Solid/Debris Stream (Contaminated wipes, silica) CheckState->SolidStream Spill Debris/Solids Segregation Segregate into HALOGENATED ORGANIC WASTE LiquidStream->Segregation SolidStream->Segregation Container Select Container: HDPE or Glass (Amber) Segregation->Container Labeling Label: 'Halogenated Organic' List CAS: 1353854-72-4 Container->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage FinalDisposal EHS Pickup -> High-Temp Incineration Storage->FinalDisposal

Figure 1: Decision logic for the segregation and packaging of brominated aromatic waste.[1][2][3]

Part 4: Emergency Procedures (Spill Response)

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources. Although the flash point is high, vapors can irritate the respiratory tract (H335).[2]

  • PPE: Wear Nitrile gloves (double-gloved recommended for halogenated aromatics), safety goggles, and a lab coat.[1][2]

  • Containment:

    • Small Spill (<100 mL): Absorb with an inert material (Vermiculite, Sand, or Universal Spill Pads).[1][2] Do not use sawdust (combustible).[1][2][5]

    • Large Spill: Dike the area to prevent entry into floor drains.[1][2]

  • Cleanup:

    • Collect absorbed material into a wide-mouth jar or heavy-duty waste bag.[1][2][3]

    • Label as "Solid Waste - Contaminated with Halogenated Aromatics."[1][2][3]

    • Clean the surface with soap and water; collect the rinsate as hazardous waste.[2]

Part 5: Technical Data Summary

PropertyValue / DescriptionRelevance to Disposal
CAS Number 1353854-72-4Unique identifier for waste manifests.[1][2][3]
Flash Point >93°C (Estimated)Classified as Combustible (Class IIIB); not Flammable (Class 3).[1][2][3]
Density ~1.3 - 1.5 g/mLHeavier than water; will sink in aqueous phases.[1][2][3]
Water Solubility Negligible (Lipophilic)Do not attempt to dilute with water; phase separation will occur.[1][2][3]
Reactivity StableAvoid strong oxidizers and active metals.[1][2][3]

References

  • Ambeed. (n.d.). 1-Bromo-4-cyclopropyl-2-methylbenzene (CAS 1353854-72-4) MSDS/SDS.[1][2][3] Retrieved from [1][2][3]

  • BLD Pharm. (n.d.).[1][2] Product Safety Data: 1-Bromo-4-cyclopropyl-2-methylbenzene. Retrieved from [1][2][3]

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 1-Bromo-4-cyclopropylbenzene (Analog). Retrieved from [2][3]

  • U.S. EPA. (2024).[2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261.[1][2][3] Retrieved from [1][2][3]

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